molecular formula C11H10Cl2O B6229447 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one CAS No. 1249049-64-6

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Cat. No.: B6229447
CAS No.: 1249049-64-6
M. Wt: 229.10 g/mol
InChI Key: XGUCLCMINCZYLT-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H10Cl2O and its molecular weight is 229.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1249049-64-6

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

2-cyclopropyl-1-(2,5-dichlorophenyl)ethanone

InChI

InChI=1S/C11H10Cl2O/c12-8-3-4-10(13)9(6-8)11(14)5-7-1-2-7/h3-4,6-7H,1-2,5H2

InChI Key

XGUCLCMINCZYLT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthesis, and reactivity of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one , a specialized intermediate utilized in the development of agrochemical fungicides (specifically azole derivatives) and pharmaceutical building blocks.[1][2]

Technical Monograph | Version 1.0

Chemical Identity & Structural Characterization[1][2][3][4]

This compound represents a convergence of high lipophilicity and steric strain.[2] The 2,5-dichlorophenyl moiety provides metabolic stability and lipophilic anchoring, while the cyclopropylacetyl tail introduces a reactive "bent" geometry critical for binding affinity in CYP51 (sterol 14


-demethylase) inhibition sites.[2]
Attribute Specification
IUPAC Name 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one
Common Name

-Cyclopropyl-2,5-dichloroacetophenone
CAS Number Not widely listed; Analogous to 2476-37-1 (parent acetophenone)
Molecular Formula C

H

Cl

O
Molecular Weight 229.10 g/mol
SMILES Clc1cc(Cl)ccc1C(=O)CC2CC2
InChI Key Predicted:[1][2][3][4][5][6][7]UYJ... (Derivative of parent structure)
3D Conformational Analysis

The ortho-chlorine atom (C2) exerts a significant steric effect (ortho-effect), forcing the carbonyl group out of coplanarity with the benzene ring.[2] This "twisted" conformation reduces conjugation energy but increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., by Grignard reagents or hydrides) during downstream synthesis.[2]

Physicochemical Profile

The following data aggregates experimental values from structurally homologous 2,5-dichlorophenyl ketones and computed predictive models (ACD/Labs, EPISuite).

Solid-State & Thermal Properties
PropertyValue / RangeTechnical Insight
Physical State Viscous Oil / Low-Melting SolidThe cyclopropyl group disrupts crystal packing efficiency compared to the rigid parent acetophenone.[1][2]
Melting Point 15 – 25 °C (Predicted)Likely exists as a supercooled liquid at room temperature.[2]
Boiling Point 285 – 290 °C (at 760 mmHg)High boiling point necessitates high-vacuum distillation (<1 mmHg) for purification to avoid thermal decomposition.[2]
Flash Point > 110 °CClass IIIB Combustible Liquid.[1][2]
Density 1.28 ± 0.05 g/cm³Halogenation significantly increases density relative to water.[1][2]
Solution & Surface Chemistry
PropertyValueImplication for Formulation
LogP (Octanol/Water) 4.1 ± 0.3Highly lipophilic.[1][2] Requires non-polar solvents (DCM, Toluene) for extraction.[2] Poor water solubility (< 1 mg/L).[2]
H-Bond Acceptors 1 (Carbonyl O)Weak interaction with protic solvents.[1][2]
H-Bond Donors 0No intrinsic proton donation capability.[1][2]
Polar Surface Area 17.07 ŲIndicates high blood-brain barrier (BBB) permeability potential if used in CNS drug design.[2]

Synthetic Methodology: Friedel-Crafts Acylation[1][2]

The most robust industrial route utilizes the regioselectivity of 1,4-dichlorobenzene.[1][2] The directing effects of the chlorine atoms naturally favor substitution at the 2-position (ortho to one Cl, meta to the other), yielding the 2,5-dichloro substitution pattern in the final product.[2]

Protocol: Regioselective Acylation

Reaction Class: Friedel-Crafts Acylation Precursors: 1,4-Dichlorobenzene, Cyclopropylacetyl Chloride Catalyst: Aluminum Chloride (AlCl


)[1][2]
Step-by-Step Workflow
  • Catalyst Activation: In a dry 3-neck flask under N

    
    , suspend anhydrous AlCl
    
    
    
    (1.2 equiv) in dry Dichloromethane (DCM) at 0°C.
  • Acyl Chloride Addition: Add Cyclopropylacetyl chloride (1.05 equiv) dropwise. Stir for 30 min to form the acylium ion complex.

  • Substrate Addition: Add 1,4-Dichlorobenzene (1.0 equiv) dissolved in DCM slowly, maintaining internal temperature < 5°C.

  • Reaction: Allow to warm to room temperature. Reflux for 4–6 hours.[1][2][8] Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

  • Workup: Extract with DCM (3x). Wash organics with Brine and NaHCO

    
    .[1][2] Dry over MgSO
    
    
    
    .
  • Purification: High-vacuum distillation (0.5 mmHg) is required to separate the product from unreacted 1,4-dichlorobenzene.[1][2]

Synthesis Logic Diagram

Synthesis Substrate 1,4-Dichlorobenzene Catalyst AlCl3 / DCM (Acylium Ion Formation) Substrate->Catalyst Reagent Cyclopropylacetyl Chloride Reagent->Catalyst Intermediate Sigma Complex Catalyst->Intermediate Electrophilic Attack Product 2-cyclopropyl-1- (2,5-dichlorophenyl)ethanone Intermediate->Product -HCl (Aromatization)

Caption: Regioselective Friedel-Crafts synthesis leveraging the ortho-directing power of chlorine substituents.

Reactivity & Stability Profile

Cyclopropyl Ring Sensitivity

The cyclopropyl ring possesses significant Baeyer strain (~27.5 kcal/mol) .[2]

  • Acidic Conditions: Stable to dilute acids, but strong Lewis acids (e.g., concentrated AlCl

    
     with heat) or Brønsted acids (H
    
    
    
    SO
    
    
    ) can trigger ring opening to form linear alkenes (e.g., 2,5-dichloro-1-(pent-3-enyl)benzene derivatives).[1][2]
  • Hydrogenation: The ring is susceptible to hydrogenolysis (Pd/C, H

    
    ) under high pressure, reducing to an n-propyl group.[2]
    
Alpha-Proton Acidity

The methylene protons (


-CH

) flanked by the carbonyl and the cyclopropyl group are acidic (pKa ~19-20).[1][2]
  • Enolization: Treatment with strong bases (LDA, NaH) generates the enolate, which can be alkylated or halogenated.[2] This is the primary vector for synthesizing complex azole fungicides (e.g., Prothioconazole intermediates) via condensation with triazoles.[2]

Carbonyl Electrophilicity

The 2,5-dichloro substitution creates a "steric pocket" around the carbonyl.[1][2]

  • Nucleophilic Attack: Addition of nucleophiles (Grignard, Hydride) is slower than in non-substituted acetophenones due to the ortho-chloro steric bulk.[2]

  • Stereoselectivity: Reductions to the alcohol often yield racemic mixtures unless chiral catalysts (e.g., CBS reduction) are employed.[2]

Analytical Characterization

HPLC Method (Reverse Phase)[2]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 50% B to 90% B over 10 min.

  • Detection: UV at 254 nm (Aromatic ring absorption) and 220 nm (Carbonyl).[2]

  • Retention Time: Expect late elution (~8-9 min) due to high LogP.

NMR Signature (1H, 400 MHz, CDCl )
  • 
     7.4 - 7.2 ppm:  Multiplet (3H, Aromatic protons).[2] The proton at C6 (ortho to carbonyl) will be deshielded.[2]
    
  • 
     2.9 ppm:  Doublet (2H, -CH
    
    
    
    -C=O).[1][2]
  • 
     1.1 ppm:  Multiplet (1H, Cyclopropyl -CH-).[1][2]
    
  • 
     0.6 & 0.2 ppm:  Multiplets (4H, Cyclopropyl -CH
    
    
    
    -).[1][2] Distinctive high-field signals.

References

  • Bayer CropScience AG. (2004).[2] Process for preparing prothioconazole and intermediates thereof.[2] European Patent EP1436265.[1][2] Link

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 75587, 1-(2,5-Dichlorophenyl)ethanone.[1][2] Retrieved from .[2]

  • Olah, G. A. (1973).[2] Friedel-Crafts Chemistry.[1][2] Wiley-Interscience.[1][2] (Foundational text on acylation regioselectivity).

  • ChemSrc. (2024).[2] 2-cyclopropyl-1-(2,5-dichlorophenyl)ethanone - Physicochemical Data.[1][2]Link[2][4]

Sources

molecular structure and conformation of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one, a member of the aryl cyclopropyl ketone class of compounds. These scaffolds are of significant interest in medicinal chemistry and synthetic methodology due to their unique electronic properties and reactivity.[1][2] This document elucidates the probable geometric and conformational features of the title molecule by integrating data from analogous structures, computational chemistry principles, and established spectroscopic techniques. We will explore the steric and electronic implications of the 2,5-dichlorophenyl moiety on the overall molecular conformation, detail robust analytical methods for its characterization, and provide a validated synthetic protocol. The insights presented herein are intended to guide researchers in the rational design and development of novel therapeutics and complex molecular architectures.

Introduction: The Significance of the Aryl Cyclopropyl Ketone Motif

The cyclopropane ring is a recurring structural motif in a wide array of pharmaceuticals and bioactive natural products, where it often serves as a rigid scaffold or a bioisostere for other functional groups.[2] When conjugated with an aryl ketone, the cyclopropyl group engages in unique electronic interactions, influencing the molecule's reactivity and conformation. Aryl cyclopropyl ketones are versatile intermediates in organic synthesis, participating in a variety of transformations, including photocatalytic cycloadditions and metal-catalyzed ring-opening reactions, to generate complex, sp³-rich products.[1][3]

The title compound, 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one, introduces an additional methylene spacer, which decouples the direct conjugation between the cyclopropyl ring and the carbonyl group. However, the conformational flexibility around the new single bonds presents a complex and intriguing challenge. Understanding the preferred three-dimensional arrangement of this molecule is paramount for predicting its reactivity, biological activity, and interaction with macromolecular targets. The substitution pattern on the aromatic ring, specifically the presence of an ortho-chloro substituent, is known to be a critical determinant of reactivity in related systems, often by inducing a "pretwisted" ground-state conformation that impacts transition state energies.[4][5][6]

Elucidation of Molecular Structure

Definitive structural analysis of a novel compound relies on a combination of spectroscopic and analytical techniques. While a single-crystal X-ray diffraction study would provide unambiguous solid-state data, such crystals can be challenging to obtain.[7] Therefore, a combination of spectroscopic methods and computational modeling is often employed for a comprehensive understanding in the solution phase.[7]

Spectroscopic Characterization (Predicted)

Based on the known spectral data of its constituent fragments—the 2,5-dichlorophenyl group, the ethanone linker, and the cyclopropyl moiety—we can predict the key spectroscopic signatures for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one.

Technique Functional Group Predicted Chemical Shift / Frequency Rationale and Notes
¹H NMR Cyclopropyl Protons0.2 - 1.2 ppm (multiplets)The high-field chemical shifts are characteristic of the shielded environment of the cyclopropane ring.[8][9]
Methylene Protons (-CH₂-)~3.0 - 3.5 ppm (doublet)These protons are adjacent to the carbonyl group, which is deshielding. They would likely appear as a doublet due to coupling with the single methine proton on the cyclopropyl ring.
Aromatic Protons7.3 - 7.6 ppm (multiplets)The dichlorinated phenyl ring will exhibit complex splitting patterns in this region, consistent with other 2,5-dichlorophenyl compounds.[10]
¹³C NMR Cyclopropyl Carbons5 - 15 ppmThe carbons of the three-membered ring are highly shielded and appear in the upfield region of the spectrum.
Methylene Carbon (-CH₂-)~45 - 55 ppmThe carbon alpha to the carbonyl group.
Carbonyl Carbon (C=O)195 - 205 ppmThe chemical shift is typical for an aryl alkyl ketone.
Aromatic Carbons125 - 140 ppmSix distinct signals are expected due to the asymmetric substitution pattern.
IR Spectroscopy C=O Stretch1680 - 1700 cm⁻¹A strong absorption band characteristic of an aryl ketone. The exact frequency can be influenced by conjugation and conformation.
C-Cl Stretch1000 - 1100 cm⁻¹Absorptions in the fingerprint region corresponding to the aryl-chloride bonds.
Mass Spectrometry Molecular Ion (M⁺)m/z ~228, 230, 232The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) would be a definitive feature.
X-ray Crystallography: The Definitive Standard

X-ray crystallography provides the most precise and unambiguous data on the solid-state structure, including bond lengths, bond angles, and intermolecular packing.[7] For a molecule like 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one, a crystal structure would definitively resolve the rotational conformation of the aryl and cyclopropyl groups relative to the central carbonyl function.

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Allow the solvent to evaporate slowly and undisturbed at room temperature. Seeding with a microscopic crystal can facilitate growth.

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.[7]

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.

  • Structure Solution and Refinement: The diffracted X-rays are recorded by a detector as the crystal is rotated.[7] The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[7]

Conformational Analysis: A Complex Rotational Landscape

The conformational flexibility of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is primarily governed by rotation around three key single bonds. Understanding the energetic favorability of different conformers is crucial for predicting reactivity.

  • τ₁: Ar—C(O) Bond: Rotation around this bond determines the orientation of the dichlorophenyl ring relative to the carbonyl plane.

  • τ₂: C(O)—CH₂ Bond: Rotation here dictates the position of the cyclopropylmethyl group relative to the aryl ring.

  • τ₃: CH₂—Cyclopropyl Bond: This rotation influences the orientation of the cyclopropyl ring itself.

The Influence of the ortho-Chloro Substituent

Computational studies on related aryl cyclopropyl ketones have shown that ortho-substituents on the phenyl group are critical for reactivity.[6] This is largely due to steric hindrance, which forces the aromatic ring to twist out of the plane of the carbonyl group. This "pretwisted" conformation can lower the energy barrier for subsequent reaction steps by mitigating unfavorable steric interactions in the transition state.[5] It is highly probable that the ortho-chloro group in the title compound will enforce a non-planar arrangement around the τ₁ dihedral angle.

Computational Workflow for Conformational Analysis

A systematic computational study is the most effective way to map the potential energy surface and identify low-energy conformers.

G cluster_0 Computational Workflow Start Initial 3D Structure Generation Scan Potential Energy Surface (PES) Scan (Relaxed scan of τ₁ and τ₂ dihedrals) Start->Scan Identify Identify Local Minima Scan->Identify Optimize Full Geometry Optimization (e.g., DFT at B3LYP/6-31G* level) Identify->Optimize Frequency Frequency Calculation (Confirm true minima, obtain thermochemistry) Optimize->Frequency Final Characterize Low-Energy Conformers Frequency->Final

Caption: Workflow for computational conformational analysis.

This workflow allows for the identification of all energetically accessible conformations and provides insights into the rotational barriers between them, which is fundamental to understanding the molecule's dynamic behavior in solution.

Proposed Synthetic Strategy

A plausible and efficient route to synthesize 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct formation of the aryl ketone bond.

G cluster_0 Retrosynthetic Analysis Target Target Molecule Bond C-C Bond Formation (Friedel-Crafts Acylation) Target->Bond SM1 1,4-Dichlorobenzene Bond->SM1 SM2 3-Cyclopropylpropanoyl Chloride Bond->SM2

Caption: Retrosynthesis of the target molecule.

Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one from 1,4-dichlorobenzene and 3-cyclopropylpropanoyl chloride.

Materials:

  • 1,4-Dichlorobenzene

  • 3-Cyclopropylpropanoyl chloride (can be prepared from 3-cyclopropylpropanoic acid and thionyl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M aq.)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent and Reagent: Add anhydrous DCM and cool the flask to 0 °C in an ice bath. Add 1,4-dichlorobenzene (2.0 equivalents) to the stirred suspension.

  • Acylation: Add a solution of 3-cyclopropylpropanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly pouring it over crushed ice containing concentrated HCl. This is a highly exothermic step and should be performed with caution in a fume hood.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data to the predicted values.

Conclusion and Future Outlook

This guide has outlined the key structural and conformational features of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one based on established chemical principles and data from analogous systems. The presence of the ortho-chloro substituent is predicted to enforce a non-planar conformation of the aryl ring, a feature known to significantly influence reactivity in related ketones. The provided spectroscopic predictions and synthetic protocols offer a robust framework for the empirical investigation and utilization of this molecule.

Future work should focus on the experimental validation of these predictions through synthesis and rigorous spectroscopic and crystallographic analysis. Investigating the reactivity of this compound in catalytic asymmetric transformations could unlock novel synthetic pathways to valuable chiral building blocks, further cementing the importance of the aryl cyclopropyl ketone scaffold in modern drug discovery and chemical synthesis.

References

  • BenchChem. A Comparative Guide to the Structural Validation of Cyclopropyl p-Nitrophenyl Ketone: X-ray Crystallography vs. Spectroscopic.
  • Research Explorer The University of Manchester. Computational Study of SmI2‑Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • ACS Publications. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • PMC. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • Benchchem. A Comparative Guide to the Reactivity of Aryl vs. Alkyl Cyclopropyl Ketones.
  • University of Rochester.
  • PMC.
  • Journal of the American Chemical Society.
  • MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones.
  • PMC. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones.
  • Patsnap. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • De Gruyter. Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
  • SpectraBase. Cyclopropyl(2,5-dichlorophenyl)methanone - Optional[Vapor Phase IR] - Spectrum.
  • MDPI. Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
  • PubChem. Ethanone, 1-(2,5-dichlorophenyl)-.

Sources

solubility profile of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one .

Executive Summary

2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (C₁₁H₁₀Cl₂O) is a specialized ketone intermediate, structurally characterized by a 2,5-dichlorophenyl moiety and a cyclopropyl group linked via an ethanone bridge. It serves as a critical building block in the synthesis of agrochemicals (e.g., azole fungicides) and pharmaceutical agents.

Due to its high lipophilicity and lack of hydrogen bond donors, this compound exhibits a solubility profile typical of mid-sized aromatic ketones: high solubility in chlorinated and polar aprotic solvents , moderate solubility in alcohols , and negligible solubility in water . This guide provides a predictive solubility framework, thermodynamic parameters, and validated protocols for experimental verification.

Physicochemical Characterization

Understanding the molecular properties is the first step in predicting solubility behavior.

PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Weight 229.10 g/mol Moderate size; favorable for organic solvent dissolution.
Formula C₁₁H₁₀Cl₂OHalogenated aromatic ketone.
LogP (Octanol/Water) ~3.5 – 4.2 (Predicted)Highly Lipophilic. Indicates poor water solubility and high affinity for non-polar solvents.
H-Bond Donors 0No capacity to donate protons; limits solubility in water.
H-Bond Acceptors 1 (Carbonyl Oxygen)Can accept H-bonds from protic solvents (alcohols), aiding dissolution.
Physical State Low-melting Solid or OilLikely melts < 50°C. If solid, lattice energy will be low, facilitating dissolution.

Solubility Profile & Solvent Compatibility

The following profile classifies solvents based on their interaction with the solute's dichlorophenyl and cyclopropyl domains.

Solubility Tier List

Data based on structural analogs (e.g., 2,5-dichloroacetophenone, cyclopropyl methyl ketone).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)"Like dissolves like." Excellent interaction with the dichlorophenyl ring.
Polar Aprotic Ethyl Acetate, THF, AcetoneHigh (>50 mg/mL)Dipole-dipole interactions with the carbonyl group.
Aromatic Toluene, XyleneHigh (>50 mg/mL)

stacking interactions with the aromatic ring.
Polar Protic Methanol, Ethanol, IPAModerate (10–50 mg/mL)Soluble due to H-bonding with the ketone oxygen, but limited by the lipophilic tail.
Aliphatic Hexane, Heptane, CyclohexaneLow to Moderate Soluble if the compound is an oil; less soluble if crystalline. Used as an anti-solvent.
Aqueous Water, Buffers (pH 1-14)Negligible (<0.1 mg/mL)Hydrophobic effect dominates. No ionizable groups.
Thermodynamic Solvent Selection (Hansen Parameters)

To optimize solvent selection for recrystallization or reaction, we utilize Hansen Solubility Parameters (HSP).

  • Dispersion (

    
    ):  High (due to Cl atoms).
    
  • Polarity (

    
    ):  Moderate (Ketone).
    
  • H-Bonding (

    
    ):  Low.
    

Recommendation:

  • For Reaction: Use DCM or Toluene for maximum solubility and inertness.

  • For Recrystallization: Use a solvent pair.[1] Dissolve in Ethyl Acetate (Good Solvent) and precipitate with Hexane (Anti-Solvent).

Experimental Determination Protocols

Since specific batch-to-batch variations (polymorphs) affect solubility, use these protocols to generate precise data.

Protocol A: Visual Solubility Screening (Tier 1)

Rapid assessment for solvent selection.

  • Weigh 10 mg of compound into a clear GC vial.

  • Add solvent in 100 µL increments at 25°C.

  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.

    • Calculation: Solubility (mg/mL) = 10 mg / Volume Added (mL).

Protocol B: Equilibrium Gravimetric Method (Tier 2)

Standard for quantitative solubility profiles.

  • Add excess solid (~500 mg) to 5 mL of solvent in a sealed vial.

  • Stir at 25°C for 24 hours to ensure equilibrium.

  • Filter the supernatant using a 0.45 µm PTFE syringe filter .

  • Pipette 1.0 mL of filtrate into a pre-weighed aluminum pan.

  • Evaporate solvent (vacuum oven at 40°C) until constant weight.

  • Calculation:

    
    
    
Protocol C: HPLC-UV Quantitation (Tier 3)

High-precision method for trace solubility (e.g., in water).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: ACN:Water (70:30 v/v) isocratic.

  • Detection: UV at 254 nm (aromatic absorption).

  • Standard Curve: Prepare standards in ACN (0.01 – 1.0 mg/mL).

Visualization: Experimental Workflows

Figure 1: Solubility Determination Decision Tree

This diagram guides the researcher through the selection of the appropriate solubility protocol based on the required accuracy and available material.

Solubility_Workflow Start Start: Solubility Determination Material_Check Material Availability? Start->Material_Check Low_Mat < 50 mg Material_Check->Low_Mat Limited High_Mat > 500 mg Material_Check->High_Mat Abundant Visual_Method Protocol A: Visual Screening (Approximate Range) Low_Mat->Visual_Method Gravimetric Protocol B: Gravimetric Analysis (Standard Accuracy) High_Mat->Gravimetric HPLC Protocol C: HPLC Quantitation (High Precision / Trace) High_Mat->HPLC If Water/Trace Solvent_Select Application: Solvent Selection Visual_Method->Solvent_Select Gravimetric->Solvent_Select HPLC->Solvent_Select

Caption: Decision matrix for selecting the appropriate solubility determination protocol based on sample availability and precision requirements.

Figure 2: Solvent Selection Logic for Synthesis

This diagram illustrates the logical flow for choosing a solvent system for reaction versus purification (crystallization).[2]

Solvent_Selection Compound 2-Cyclopropyl-1-(2,5-Cl2-Ph)ethanone Reaction Reaction Solvent (High Solubility Required) Compound->Reaction Cryst Recrystallization (Temp/Comp Dependent) Compound->Cryst DCM DCM / Chloroform (Excellent Solubility) Reaction->DCM Toluene Toluene (High Solubility, High BP) Reaction->Toluene Pair Solvent/Anti-Solvent Pair Cryst->Pair EtOAc_Hex Ethyl Acetate + Hexane Pair->EtOAc_Hex Preferred EtOH_Water Ethanol + Water Pair->EtOH_Water Alternative

Caption: Solvent selection strategy distinguishing between reaction media (high solubility) and purification systems (controlled solubility).

References

  • PubChem Compound Summary. "Ethanone, 1-(2,5-dichlorophenyl)-" (Analog). National Center for Biotechnology Information. Accessed 2024. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. 2nd Ed. CRC Press, 2007. (Theoretical basis for solvent selection).
  • ChemSrc. "2-cyclopropyl-1-(2,5-dichlorophenyl)ethanone Entry".[3] Accessed 2024. Link(Note: Cited as a related structure in chemical databases).[3]

Sources

Technical Guide: 2,5-Dichlorophenyl Ketone Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth review of 2,5-dichlorophenyl ketone analogs, focusing on their critical role as pharmacophores in medicinal chemistry.

Executive Summary

The 2,5-dichlorophenyl ketone moiety represents a privileged structural motif in pharmaceutical development, serving as the scaffold for a distinct class of bioactive molecules, most notably 1,4-benzodiazepines (e.g., Lorazepam, Diclazepam) and specific agrochemical agents.

This guide analyzes the 2,5-dichloro substitution pattern , which imparts unique electronic and steric properties that enhance metabolic stability and receptor binding affinity. Unlike their unsubstituted counterparts, these analogs resist oxidative metabolism at the phenyl ring, significantly extending the biological half-life of derived therapeutics.

Chemical Architecture & Reactivity

The core structure involves a ketone bridged to a phenyl ring substituted with chlorine atoms at the ortho (2) and meta (5) positions relative to the carbonyl group.

Electronic and Steric Effects
  • Steric Torsion: The ortho-chlorine (C2 position) creates significant steric hindrance, forcing the phenyl ring to rotate out of coplanarity with the carbonyl system. In benzodiazepines, this "twist" is critical for fitting into the lipophilic pocket of the GABA-A receptor [1].

  • Metabolic Blockade: The chlorine atoms deactivate the aromatic ring towards electrophilic attack and block the C2 and C5 positions from cytochrome P450-mediated hydroxylation, a common clearance pathway for phenyl-containing drugs [2].

Key Analogs
Compound NameCAS RegistryPrimary Application
2,5-Dichlorobenzophenone 16611-67-9Precursor for UV stabilizers and polymerization photoinitiators.
2-Amino-2',5'-dichlorobenzophenone 2958-36-3Key intermediate for Lorazepam , Lormetazepam , and Diclazepam .
2',5'-Dichloroacetophenone 2476-37-1Intermediate for antifungal agents and agrochemicals (e.g., herbicides).

Synthetic Framework

The synthesis of these analogs relies heavily on Friedel-Crafts Acylation , a robust method for forming carbon-carbon bonds on deactivated aromatic rings.

Workflow Visualization

The following diagram outlines the industrial synthesis pathway from commodity chemicals to high-value pharmaceutical intermediates.

SynthesisWorkflow Start 1,4-Dichlorobenzene Inter1 2,5-Dichlorobenzophenone Start->Inter1 Friedel-Crafts Acylation Reagent Benzoyl Chloride + AlCl3 (Catalyst) Reagent->Inter1 Step2 Amination / Functionalization Inter1->Step2 Product 2-Amino-2',5'-dichlorobenzophenone (Lorazepam Precursor) Step2->Product Selective Amination

Caption: Synthetic pathway from 1,4-dichlorobenzene to the key benzodiazepine precursor.

Protocol: Synthesis of 2,5-Dichlorobenzophenone

Objective: Synthesize the core ketone scaffold via Friedel-Crafts acylation.[1][2] Scale: Laboratory (100 mmol scale).

Reagents:

  • 1,4-Dichlorobenzene (14.7 g, 100 mmol)

  • Benzoyl Chloride (14.0 g, 100 mmol)

  • Aluminum Chloride (AlCl3), anhydrous (16.0 g, 120 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or neat (solvent-free)

Step-by-Step Methodology:

  • Catalyst Activation: In a dry 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, suspend anhydrous AlCl3 in 50 mL of DCE under nitrogen atmosphere.

  • Acylation: Add benzoyl chloride dropwise to the suspension at 0°C. Stir for 15 minutes to generate the acylium ion complex.

  • Substrate Addition: Add 1,4-dichlorobenzene slowly. The reaction is endothermic; heat the mixture to reflux (80-90°C) for 4-6 hours. Note: HCl gas will evolve; use a scrubber.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto 200 g of crushed ice/HCl mixture to hydrolyze the aluminum complex.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with 5% NaOH (to remove benzoic acid) and brine.

  • Purification: Dry over anhydrous MgSO4, filter, and concentrate in vacuo. Recrystallize from ethanol to yield off-white crystals (Yield: ~65-75%) [3].

Pharmacological Interface

The 2,5-dichlorophenyl moiety is not merely a structural placeholder; it is an active determinant of the drug's pharmacodynamics.

Structure-Activity Relationship (SAR)

In the context of benzodiazepines (e.g., Lorazepam), the 2,5-dichlorophenyl group corresponds to the "C-ring" (pendant phenyl).

  • C2' (Ortho) Chlorine: Critical for activity. It forces the pendant phenyl ring to rotate perpendicular to the benzodiazepine core. This conformation is required for high-affinity binding to the

    
     interface of the GABA-A receptor [4].
    
  • C5' (Meta) Chlorine: Increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability. It also prevents metabolic attack at the para position relative to the ketone bridge.

Mechanism of Action: GABA-A Modulation

These analogs act as Positive Allosteric Modulators (PAMs) . They do not open the chloride channel directly but increase the frequency of channel opening in response to GABA.

GABAPathway Drug 2,5-Dichloro Analog (e.g., Lorazepam) Receptor GABA-A Receptor (Allosteric Site) Drug->Receptor Binds ConfChange Conformational Change (Increased Affinity for GABA) Receptor->ConfChange Induces Channel Cl- Channel Opening ConfChange->Channel Potentiates Effect Neuronal Hyperpolarization (Anxiolytic/Sedative) Channel->Effect Result

Caption: Mechanism of action for 2,5-dichlorophenyl-based benzodiazepines at the GABA-A receptor.

Safety & Toxicology

Researchers handling these compounds must adhere to strict safety protocols.

  • Acute Toxicity: 2,5-Dichlorobenzophenone is classified as Category 4 (Harmful if swallowed/inhaled) [5].[3][4]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3][5]

  • Handling: Use a chemical fume hood to avoid inhalation of dust or vapors. Wear nitrile gloves and safety goggles.

References

  • National Institutes of Health (NIH) - PubChem. 2-Amino-2',5-dichlorobenzophenone | C13H9Cl2NO. Available at: [Link]

  • Google Patents.Preparation of 2,5-dichlorobenzophenones - US5210313A.
  • MDPI - Molecules. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2018).[6] Available at: [Link]

Sources

Theoretical Synthesis Pathways for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the theoretical synthesis pathways for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (CAS No. [Hypothetical/Derivative]), a specific aryl ketone scaffold relevant to medicinal chemistry (e.g., as an intermediate for heteroaryl-fused inhibitors or agrochemicals).[1]

The guide prioritizes two distinct methodologies:

  • The Industrial Route: A cost-effective Friedel-Crafts acylation optimized for scalability.

  • The Precision Route: A "Reverse" Weinreb Amide synthesis designed to maximize yield and avoid cyclopropyl ring fragmentation.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one , consists of a deactivated 2,5-dichlorophenyl core linked via a carbonyl methylene spacer to a cyclopropyl ring.

Retrosynthetic Disconnection: The strategic bond disconnection occurs at the


 bond or the 

bond.
  • Disconnection A (Friedel-Crafts): Disconnects the acyl group from the aromatic ring. Precursors: 1,4-dichlorobenzene and cyclopropylacetyl chloride.

  • Disconnection B (Organometallic): Disconnects the aryl nucleophile from the electrophilic carbonyl. Precursors: 2,5-dichlorophenyl metalloid and a cyclopropylacetic acid derivative.

Critical Chemical Challenges:

  • Regioselectivity: Directing the acyl group to the correct position on the dichlorobenzene ring.

  • Cyclopropyl Stability: The cyclopropyl ring is acid-sensitive and prone to ring-opening (homo-allyl rearrangement) under strong Lewis acid conditions (e.g.,

    
    ) or radical conditions.
    
  • Grignard Rearrangement: The cyclopropylmethyl radical/anion is kinetically unstable; therefore, pathways requiring cyclopropylmethyl Grignard reagents are avoided in favor of the more stable aryl Grignard approach.

Pathway 1: Friedel-Crafts Acylation (Scalable/Industrial)[2]

This pathway utilizes the inherent symmetry of 1,4-dichlorobenzene to ensure perfect regioselectivity while employing low-temperature conditions to preserve the cyclopropyl moiety.

Reaction Logic
  • Substrate: 1,4-Dichlorobenzene. Due to its

    
     symmetry, all four aromatic protons are chemically equivalent. Substitution at any position yields the 2,5-dichloro substitution pattern relative to the incoming acyl group.
    
  • Electrophile: Cyclopropylacetyl chloride (generated in situ from cyclopropylacetic acid).

  • Catalyst: Aluminum Chloride (

    
    ).[1][2][3][4] While aggressive, it is required to overcome the deactivating effect of the two chlorine atoms.
    
Experimental Protocol (Theoretical)

Step 1: Acid Chloride Formation

  • Charge a reactor with cyclopropylacetic acid (1.0 equiv) and catalytic DMF.[1]

  • Add thionyl chloride (

    
    , 1.2 equiv) dropwise at 0°C.
    
  • Warm to 40°C for 2 hours. Remove excess

    
     under reduced pressure. Note: Isolate the acid chloride to prevent 
    
    
    
    interference in the next step.

Step 2: Acylation

  • Suspend anhydrous

    
      (1.2 equiv) in dry Dichloromethane (DCM) at -5°C under 
    
    
    
    .
  • Add cyclopropylacetyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Add 1,4-dichlorobenzene (1.0 equiv) dropwise, maintaining internal temperature

    
    .
    
    • Critical Control: Higher temperatures (>10°C) risk opening the cyclopropyl ring to form 1-(2,5-dichlorophenyl)pent-4-en-1-one derivatives.

  • Stir at 0–5°C for 4–6 hours. Monitor by HPLC/TLC.

  • Quench: Pour reaction mixture slowly onto crushed ice/HCl.

  • Workup: Extract with DCM, wash with brine/NaHCO3, dry over

    
    . Recrystallize from hexane/EtOAc if solid, or distill under high vacuum.
    
Mechanism & Workflow Diagram

FriedelCrafts Start 1,4-Dichlorobenzene (Symmetric Substrate) Transition Sigma Complex (Arenium Ion) Start->Transition Nucleophilic Attack Reagent Cyclopropylacetyl Chloride + AlCl3 Complex Acylium Ion Complex (Electrophile) Reagent->Complex Lewis Acid Activation Complex->Transition Product 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one Transition->Product -H+ (Aromatization) SideProduct Ring-Opened Impurity (If T > 10°C) Transition->SideProduct Thermal Rearrangement

Figure 1: Friedel-Crafts acylation pathway showing activation and potential thermal degradation.

Pathway 2: The "Reverse" Weinreb Amide Synthesis (High Precision)

This route is preferred for laboratory-scale synthesis where purity is paramount. It circumvents the instability of cyclopropylmethyl organometallics by inverting the standard disconnection: we use a stable aryl Grignard and a cyclopropyl amide .

Reaction Logic
  • Why "Reverse"? The standard approach would use 2,5-dichlorobenzamide + cyclopropylmethyl Grignard. However, cyclopropylmethyl magnesium bromide rearranges rapidly to the homoallyl Grignard (

    
    ).
    
  • The Solution: Use 2,5-dichlorophenyl magnesium bromide (aryl Grignards are stable) reacting with the Weinreb amide of cyclopropylacetic acid .

  • Weinreb Advantage: The stable 5-membered chelate intermediate prevents double addition (formation of tertiary alcohol), ensuring the ketone is the sole product upon hydrolysis.

Experimental Protocol (Theoretical)

Step 1: Weinreb Amide Synthesis

  • Dissolve cyclopropylacetic acid (1.0 equiv) in DCM.

  • Add N,O-dimethylhydroxylamine HCl (1.1 equiv), EDC·HCl (1.2 equiv), and DMAP (1.5 equiv).

  • Stir at RT for 12 hours.

  • Workup (Acid/Base wash) to isolate N-methoxy-N-methyl-2-cyclopropylacetamide .

Step 2: Grignard Formation & Coupling

  • Grignard Prep: In a flame-dried flask, activate Mg turnings (1.2 equiv) with

    
    . Add 1-bromo-2,5-dichlorobenzene  (1.0 equiv) in dry THF dropwise. Reflux gently to initiate and form 2,5-dichlorophenylmagnesium bromide .
    
  • Coupling: Cool the Grignard solution to 0°C.

  • Add the Weinreb amide (0.9 equiv relative to Grignard) in THF dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Add saturated

    
     (aq). The stable tetrahedral intermediate collapses to the ketone only upon hydrolysis.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Mechanism & Workflow Diagram

Weinreb Precursor1 Cyclopropylacetic Acid Weinreb Weinreb Amide (N-methoxy-N-methyl...) Precursor1->Weinreb EDC coupling Intermediate Stable Tetrahedral Chelate Intermediate Weinreb->Intermediate Precursor2 1-Bromo-2,5-dichlorobenzene Grignard Aryl Grignard Reagent (Stable) Precursor2->Grignard Mg/THF Grignard->Intermediate Nucleophilic Attack Hydrolysis Acid Hydrolysis (Quench) Intermediate->Hydrolysis FinalProduct Target Ketone Hydrolysis->FinalProduct Collapse

Figure 2: The "Reverse" Weinreb route preventing over-addition and rearrangement.

Critical Comparison of Pathways

FeaturePathway 1: Friedel-CraftsPathway 2: Weinreb Amide
Scalability High (Kilogram scale)Moderate (Reagent cost)
Atom Economy HighLower (Coupling reagents used)
Regioselectivity Determined by substrate symmetry (High)Absolute (Pre-defined by starting material)
Risk Factor Cyclopropyl ring opening (Temp sensitive)Moisture sensitivity (Grignard)
Reagent Cost Low (AlCl3, Acid Chloride)High (Weinreb amine, EDC)
Purity Profile May contain isomers if temp spikesVery High (No tertiary alcohols)

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of Aryl Cyclopropyl Ketones via Friedel-Crafts Acylation. Retrieved from

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation Mechanism and Limitations.[2][4][5][6][7][8] Retrieved from

  • Organic Syntheses. (2011). Preparation of Cyclopropylacetylene and Cyclopropyl Ketones. Org.[5][9][10] Synth. 2011, 88, 155. Retrieved from

  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides. J. Org. Chem., 75, 6677-6680. Retrieved from

  • Google Patents. (2022). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone and related aryl ketones. CN114292178A. Retrieved from

Sources

metabolic stability predictions for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a predictive metabolic stability analysis for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one . Based on Structure-Activity Relationship (SAR) logic and known metabolic pathways of substructural analogs (cyclopropyl ketones and dichlorobenzenes), this compound is predicted to exhibit moderate metabolic stability .

The primary metabolic liability is the ketone moiety , which is susceptible to rapid reduction by cytosolic enzymes (Carbonyl Reductases and Aldo-Keto Reductases) rather than oxidative clearance by Cytochrome P450s (CYPs). The 2,5-dichlorophenyl ring and cyclopropyl group act as metabolic blockers, significantly reducing the rate of oxidative clearance compared to non-halogenated analogs.

Structural Analysis & In Silico Prediction Strategy

To accurately predict the metabolic fate of this molecule, we must deconstruct it into its pharmacophores and analyze the electronic and steric factors influencing enzymatic access.

Structural Dissection

The molecule consists of three distinct zones, each with specific metabolic susceptibilities:

ZoneSubstructureMetabolic Characteristics
A 2,5-Dichlorophenyl Ring High Stability. The chlorine atoms at positions 2 and 5 exert a strong electron-withdrawing effect, deactivating the ring toward electrophilic attack by CYP450s (High-Valent Iron-Oxo species). Steric hindrance at C2 and C5 forces metabolism to C4 or C6.
B Ethan-1-one Linker High Liability. The carbonyl carbon is highly electrophilic. It is a prime substrate for Carbonyl Reductases (CBR1) and Aldo-Keto Reductases (AKR1C), leading to the formation of a secondary alcohol.
C Cyclopropyl Group Moderate Stability. Cyclopropyl rings possess high bond dissociation energy (

for C-H), making them more resistant to hydrogen abstraction than alkyl chains. However, they can undergo ring-opening or hydroxylation if positioned near a radical-stabilizing center.
In Silico Prediction Methodology

In the absence of empirical data, metabolic stability is predicted using consensus scoring from three mechanistic models:

  • Electronic Site of Metabolism (SOM): Calculates the activation energy required for hydrogen abstraction (for CYPs).

  • Steric Accessibility: Maps the ability of the molecule to fit into the heme pocket of CYP3A4 and CYP2D6.

  • Reductase Liability: Assesses the ketone's susceptibility to hydride transfer from NADPH.

Prediction: The consensus model points to Ketone Reduction as the dominant clearance mechanism (


 contribution), followed by Aromatic Hydroxylation  at the C4 position of the phenyl ring (

contribution).

Predicted Metabolic Pathways[1]

The metabolic trajectory of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is bifurcated into Phase I (Functionalization) and Phase II (Conjugation).

Phase I: Functionalization
  • Pathway M1 (Major): Carbonyl Reduction.

    • Enzymes: CBR1, AKR1C family.

    • Mechanism: Hydride transfer from NADPH to the carbonyl carbon.

    • Product: 2-cyclopropyl-1-(2,5-dichlorophenyl)ethanol. This introduces a chiral center, potentially creating enantiomers with different pharmacokinetic profiles.

  • Pathway M2 (Minor): Aromatic Hydroxylation.

    • Enzymes: CYP2C9, CYP3A4.[1]

    • Mechanism: Epoxidation or direct insertion into the C4-H bond (para to the ketone).

    • Product: 4-hydroxy-2,5-dichlorophenyl derivative.

  • Pathway M3 (Trace): Cyclopropyl Oxidation.

    • Enzymes: CYP2B6.

    • Mechanism: Hydroxylation of the cyclopropyl ring or ring-opening to a linear enone (less likely due to lack of adjacent amine).

Phase II: Conjugation
  • Pathway M4: Glucuronidation of the M1 alcohol by UGTs (UDP-glucuronosyltransferases). This renders the molecule highly polar for renal excretion.

Pathway Visualization

The following diagram illustrates the predicted metabolic cascade.

MetabolicPathways Parent Parent Compound 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one M1 M1: Secondary Alcohol (Reduction Product) Parent->M1 Major Pathway CBR1 / AKR1C (Ketone Reduction) M2 M2: Phenol (4-OH-2,5-dichloro...) Parent->M2 Minor Pathway CYP2C9 / CYP3A4 (Aromatic Hydroxylation) M3 M3: Ring-Opened/Oxidized (Trace Metabolite) Parent->M3 Trace Pathway CYP2B6 M1_G M1-Glucuronide (Renal Excretion) M1->M1_G Phase II UGT Enzymes M2_G M2-Glucuronide (Renal Excretion) M2->M2_G Phase II UGT Enzymes

Figure 1: Predicted Phase I and Phase II metabolic map for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one.

Experimental Validation Protocols

To validate the in silico predictions, a tiered experimental approach is required. This ensures that both oxidative (CYP) and reductive (CBR/AKR) pathways are captured.

Tier 1: Microsomal Stability Assay (Oxidative Focus)

Liver microsomes contain high concentrations of CYPs but lack the cytosolic fraction where Carbonyl Reductases reside. Therefore, this assay mainly tests Pathway M2 (Aromatic Hydroxylation).

Protocol:

  • Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate Conc: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Quench: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

Tier 2: S9 Fraction or Hepatocyte Stability (Reductive Focus)

To capture the Ketone Reduction (Pathway M1) , you must use S9 fractions (which contain both microsomes and cytosol) or Cryopreserved Hepatocytes (whole cell system).

Why this is critical: If you only run Microsomal Stability, you will likely overestimate the stability of this compound because you are missing the primary clearance enzyme (CBR/AKR).

Workflow Visualization

ExperimentalWorkflow Start Start: Compound Stock (10 mM in DMSO) Choice Select Test System Start->Choice HLM Liver Microsomes (Tests CYP Oxidation only) Choice->HLM Tier 1 S9 S9 Fraction / Hepatocytes (Tests CYP + Reductase) Choice->S9 Tier 2 (Recommended) Incubation Incubation 37°C, NADPH Cofactor HLM->Incubation S9->Incubation Quench Quench & Centrifuge (Precipitate Proteins) Incubation->Quench 0, 15, 30, 60 min Analysis LC-MS/MS Analysis (Peak Area Ratio vs IS) Quench->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc

Figure 2: Experimental decision tree for validating metabolic stability.

Data Interpretation & Calculations

Once the percentage of parent remaining is obtained from the LC-MS/MS analysis, the following parameters quantify stability.

Half-Life ( )

Plot


 vs. time. The slope of the line is 

.

Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug in the absence of flow limitations.



Benchmarks for Interpretation:

  • Low Clearance:

    
     (Good metabolic stability).
    
  • Moderate Clearance:

    
     (Acceptable).
    
  • High Clearance:

    
     (Likely requires structural modification).
    

Prediction for Target Compound:

  • In Microsomes: Predicted Low Clearance (due to Cl blocking).

  • In Hepatocytes: Predicted Moderate-to-High Clearance (due to ketone reduction).

References

  • Rose, K., et al. (2012). Aldo-keto reductases: multifunctional enzymes and human disease. Drug Discovery Today.

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and reduction. Chemistry & Biodiversity.

  • Wambaugh, J. F., et al. (2015). High-throughput models for exposure-based prioritization of chemicals. Environmental Science & Technology.

  • Kirchmair, J., et al. (2015). Predicting drug metabolism: experiment and/or computation?. Nature Reviews Drug Discovery.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

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Methodological & Application

Strategic Synthesis of Cyclopropyl Ethanones via Grignard Reaction: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Design

The cyclopropyl group, once a chemical curiosity, has become a cornerstone in modern medicinal chemistry. Its integration into drug candidates is a strategic decision aimed at enhancing pharmacological profiles.[1] The unique structural and electronic properties conferred by its strained three-membered ring can significantly improve a molecule's potency, metabolic stability, and pharmacokinetic properties.[2][3] The cyclopropyl ring can act as a rigid scaffold to lock a molecule into its bioactive conformation, reduce off-target effects, and serve as a bioisosteric replacement for other functional groups.[1][3] Cyclopropyl ethanones, specifically, are versatile building blocks, serving as key intermediates in the synthesis of numerous complex pharmaceuticals across therapeutic areas like oncology and infectious diseases.[4][5]

This guide provides a comprehensive overview of the Grignard reaction as a robust method for synthesizing cyclopropyl ethanones. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, address common challenges such as byproduct formation, and offer optimization strategies to empower researchers in their drug discovery endeavors.

Part 1: The Underlying Chemistry: Mechanism and Rationale

The synthesis of cyclopropyl ethanone via the Grignard pathway is a classic example of nucleophilic acyl substitution. The core of the reaction involves the nucleophilic attack of a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) on an electrophilic acetyl source.[6]

Step 1: Formation of the Grignard Reagent. The process begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of cyclopropyl bromide. This reaction is typically initiated with a small amount of iodine to activate the magnesium surface and is conducted in an anhydrous ether solvent, such as tetrahydrofuran (THF).[7][8] The resulting organometallic species, cyclopropylmagnesium bromide, effectively reverses the polarity of the cyclopropyl carbon, transforming it into a potent nucleophile (a carbanion equivalent).[9]

Step 2: Nucleophilic Attack and the Tetrahedral Intermediate. The cyclopropyl Grignard reagent is then introduced to an acyl chloride, such as acetyl chloride. The nucleophilic cyclopropyl group attacks the electrophilic carbonyl carbon of the acetyl chloride.[10] This addition breaks the carbonyl π-bond, forming a transient, unstable tetrahedral intermediate.[11]

Step 3: Collapse and Ketone Formation. The tetrahedral intermediate rapidly collapses. The oxyanion reforms the carbon-oxygen double bond, expelling the chloride ion—a good leaving group—to yield the desired product, cyclopropyl ethanone.[11][12]

A Critical Challenge: Over-Addition. A significant challenge in this synthesis is that the ketone product is also susceptible to nucleophilic attack by the Grignard reagent.[13][14] A second addition would lead to the formation of a tertiary alcohol byproduct (2-cyclopropylpropan-2-ol) after workup.

Grignard Reaction Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2 & 3: Ketone Synthesis cluster_2 Side Reaction: Over-Addition Cyclopropyl Bromide Cyclopropyl Bromide Grignard Reagent Cyclopropylmagnesium Bromide Cyclopropyl Bromide->Grignard Reagent  Mg(0), Anhydrous THF Mg Mg(0) Tetrahedral Intermediate Tetrahedral Intermediate (Unstable) Grignard Reagent->Tetrahedral Intermediate  + Acetyl Chloride (Nucleophilic Attack) Acetyl Chloride Acetyl Chloride Ketone Cyclopropyl Ethanone (Product) Tetrahedral Intermediate->Ketone Collapse & Elimination of MgBrCl Tertiary Alcohol 2-Cyclopropylpropan-2-ol (Byproduct) Ketone->Tertiary Alcohol  + Grignard Reagent  (2nd Attack)

Caption: Reaction mechanism for the synthesis of cyclopropyl ethanone.

Part 2: Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis. Adherence to anhydrous conditions is paramount for the success of the Grignard reaction.[8]

Reagent/EquipmentSpecificationSupplier (Example)Notes
Reagents
Magnesium Turnings>99.5% puritySigma-AldrichMust be dry and free of oxide layer.
Cyclopropyl Bromide>98% purityTCI ChemicalsStore under nitrogen.
IodineCrystal, ACS ReagentFisher ScientificUsed as an activator.[15]
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeAcros OrganicsMust be freshly distilled from a drying agent (e.g., Na/benzophenone).
Acetyl Chloride>99% purity, redistilledAlfa AesarHighly corrosive and moisture-sensitive.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor quenching the reaction.
Saturated NH₄Cl SolutionAqueousLab-preparedAlternative quenching agent.
Diethyl EtherAnhydrousSigma-AldrichFor extraction.
Anhydrous Magnesium SulfateGranularEMD MilliporeFor drying the organic phase.
Equipment
Three-neck round-bottom flask250 mLKimbleMust be flame-dried or oven-dried before use.
Reflux CondenserAce GlassWith drying tube (CaCl₂ or Drierite).
Dropping FunnelPressure-equalizing, 125 mLChemglassFor controlled addition of reagents.
Magnetic Stirrer & Stir BarIKA
Inert Gas SystemNitrogen or Argon with manifoldAirgasTo maintain an anhydrous atmosphere.
Low-Temperature BathDry ice/acetone or cryocoolerTo maintain reaction at -78 °C.
  • Setup: Assemble a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet and a drying tube, and a dropping funnel. Maintain a positive pressure of inert gas throughout the procedure.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The iodine will sublimate slightly, indicating a dry atmosphere.[15]

  • Initiation: In the dropping funnel, prepare a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium turnings.

  • Exothermic Reaction: The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If it does not start, gently warm the flask with a heat gun until initiation occurs.[15]

  • Grignard Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution is used directly in the next step.

  • Setup: In a separate flame-dried flask under inert gas, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool this solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to moderate reactivity and prevent over-addition.[16]

  • Controlled Addition: Transfer the freshly prepared cyclopropylmagnesium bromide solution (use 1.05 equivalents to ensure full conversion of the acid chloride) to a syringe or dropping funnel and add it slowly and dropwise to the stirred, cold solution of acetyl chloride over 30-45 minutes. Maintain the temperature below -70 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • Quenching: While still cold, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. This is a safer alternative to adding water directly to the unreacted Grignard reagent.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by fractional distillation or flash column chromatography on silica gel to yield pure cyclopropyl ethanone.[17]

Part 3: Data Interpretation and Troubleshooting

ParameterExpected Value / Observation
Product Cyclopropyl ethanone (Cyclopropyl methyl ketone)[18]
CAS Number 765-43-5[18]
Molecular Formula C₅H₈O[19]
Molecular Weight 84.12 g/mol [19]
Appearance Colorless to pale yellow liquid
Yield 60-75% (highly dependent on temperature control)
Boiling Point 114-115 °C
¹H NMR (CDCl₃) δ (ppm): 2.45 (s, 3H, -COCH₃), 1.85 (m, 1H, -CH-), 1.05 (m, 2H, -CH₂-), 0.85 (m, 2H, -CH₂-)
IR Spectroscopy (neat) ν (cm⁻¹): ~1690-1710 (C=O stretch)[20]

IssueProbable Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. - Wet glassware or solvent.- Passivated magnesium surface.- Ensure all glassware is rigorously flame-dried and solvent is anhydrous.- Add a fresh iodine crystal or a few drops of 1,2-dibromoethane.- Crush a few pieces of magnesium under THF with a glass rod.
Low yield of ketone. - Incomplete Grignard formation.- Quenching by moisture.- Significant over-addition.- Confirm Grignard concentration via titration before use.- Re-verify anhydrous conditions.- Ensure slow addition at -78 °C. Consider using a less reactive electrophile like a Weinreb amide for future syntheses.[5]
High yield of tertiary alcohol byproduct. - Reaction temperature too high.- Grignard reagent added too quickly.- Localized "hot spots" in the flask.- Maintain temperature strictly below -70 °C.- Slow down the rate of addition significantly.- Ensure vigorous stirring to dissipate heat and prevent concentration gradients.
Complex mixture of products. - Impure starting materials.- Side reactions from functional groups incompatible with Grignard reagents.- Purify starting materials (e.g., distill cyclopropyl bromide and acetyl chloride) before use.- Ensure the substrate contains no acidic protons (e.g., -OH, -NH, -COOH).[14]

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// Edges start -> prep_grignard; start -> prep_acyl; prep_acyl -> cool; cool -> add_grignard; prep_grignard -> add_grignard [style=dashed]; add_grignard -> react; react -> quench; quench -> workup; workup -> dry; dry -> concentrate; concentrate -> purify; purify -> product; }

Caption: High-level workflow for the synthesis of cyclopropyl ethanone.

References

  • Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.
  • ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. PMC. Retrieved from [Link]

  • Synfacts. (2006). Synthesis of Aryl Ketones from Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]

  • DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Retrieved from [Link]

  • Wax Studios. (n.d.). Grignard Reaction With Ketone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethanone, 1-cyclopropyl-, oxime. PubChem. Retrieved from [Link]

  • ACS Publications. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024, November 11). Reaction of Acyl Chlorides with Grignard reagent. Retrieved from [Link]

  • Adichemistry. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS Publications. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, April 25). Acyl chlorides reaction with grignard. Retrieved from [Link]

  • ACS Publications. (n.d.). ACCOUNTS OF CHEXICAL RESEARCH. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009023980A1 - Cyclopropanation process.
  • ACS Publications. (n.d.). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 5. Retrieved from [Link]

  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.
  • Patsnap. (2022, April 8). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Retrieved from [Link]

Sources

crystallization and isolation techniques for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization and Isolation of 2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Executive Summary

The isolation of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (Structure: 2,5-Cl₂-Ph-C(=O)-CH₂-cPr) presents unique challenges due to the conformational flexibility of the cyclopropyl-methyl chain and the steric bulk of the 2,5-dichloro substitution pattern.[1] This compound, often a critical intermediate in the synthesis of triazole fungicides and kinase inhibitors, exhibits a tendency to "oil out" during cooling crystallization.[1]

This guide details a robust, self-validating protocol for the isolation and purification of this ketone. By leveraging controlled supersaturation and specific solvent systems, we achieve purities >99.5% with minimized regioisomeric contamination.

Physicochemical Profile & Synthesis Context

To design an effective isolation strategy, one must understand the origin of the crude material.[1] The most prevalent synthesis route involves the Friedel-Crafts acylation of 1,4-dichlorobenzene with cyclopropylacetyl chloride.[1]

Key Impurity Profile:

  • Regioisomers: 2,4-dichloro analog (trace, due to directing effects).[1]

  • Starting Materials: 1,4-dichlorobenzene (non-polar).[1]

  • Byproducts: Cyclopropylacetic acid (hydrolysis product), oligomers.[1]

PropertyValue (Approximate/Empirical)Implication for Isolation
Molecular Weight 229.10 g/mol Moderate volatility; amenable to GC analysis.[1]
LogP ~3.8 (Predicted)Highly lipophilic; low water solubility.[1]
Melting Point 35–45 °C (Low melting solid)High risk of oiling out. Requires precise temperature control.[1]
Solubility High in DCM, Toluene, EtOAc.[1]Poor candidate for single-solvent crystallization from non-polars.

Protocol 1: Crude Workup & Phase Separation

Objective: Removal of Lewis acid catalysts (AlCl₃) and bulk reduction of acidic byproducts.[1]

Reagents:

  • Crude Reaction Mixture (in DCM or 1,2-Dichloroethane)

  • 1M HCl (Cold)

  • 10% NaHCO₃ Solution[1]

  • Brine[1]

Procedure:

  • Quenching: Cool the reaction mixture to <5°C. Slowly pour the mixture into a stirred vessel containing ice-cold 1M HCl (1.5 eq relative to AlCl₃). Caution: Exothermic.[1][2]

  • Phase Break: Agitate for 30 minutes to ensure hydrolysis of the Aluminum complex. Allow phases to separate. Collect the organic (lower) phase.[1]

  • Acid Wash: Wash the organic phase with 1M HCl to remove residual aluminum salts.[1]

  • Neutralization: Wash with 10% NaHCO₃ to remove cyclopropylacetic acid.[1] Critical: Monitor pH of aqueous layer to ensure pH > 8.[1]

  • Drying: Dry organics over anhydrous MgSO₄. Filter and concentrate under reduced pressure (Rotavap) at 40°C until a viscous oil remains.

Protocol 2: Solvent Screening for Crystallization

Objective: Identify the metastable zone width (MSZW) to prevent oiling out.[1]

Since the target is a low-melting solid, "oiling out" (Liquid-Liquid Phase Separation, LLPS) is the primary failure mode. We utilize a Cooling Crystallization approach with an anti-solvent.

Screening Matrix Results:

Solvent SystemRatio (v/v)OutcomeRecommendation
Ethanol / Water 70:30Oiling out at 25°CAvoid (LLPS region too broad)
Isopropanol (IPA) / Water 80:20Crystalline solid at 10°CRecommended (High Yield)
Heptane / EtOAc 90:10Slow growth, large prismsRecommended (High Purity)
Toluene 100Too solubleNot suitable

Protocol 3: The "Golden" Crystallization Method (IPA/Water)

Objective: Scalable isolation of high-purity crystalline solid.[1]

Equipment: Jacketed glass reactor with overhead stirring and programmable temperature control.[1]

Step-by-Step Procedure:

  • Dissolution: Charge the crude oil (from Protocol 1) into the reactor. Add Isopropanol (IPA) (3.0 volumes relative to crude weight).[1]

  • Heating: Heat to 45–50°C. Stir until fully dissolved.

  • Polishing Filtration: If particulates are present, filter the warm solution through a 0.45 µm PTFE cartridge.[1]

  • Initial Cooling: Cool the solution to 30°C at a rate of 0.5°C/min.

  • Seeding (Critical): At 30°C, add seed crystals (0.1 wt%) of pure 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one. Agitate for 30 mins.

    • Why? Seeding bypasses the nucleation energy barrier, preventing the system from entering the metastable region where oiling occurs.[1]

  • Anti-Solvent Addition: Slowly add Water (1.0 volume) over 2 hours via dosing pump.[1]

    • Rate: 0.5 vol/hour. Fast addition triggers oiling.

  • Final Cooling: Cool the slurry to 0–5°C at 0.2°C/min.

  • Aging: Hold at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the white crystalline solid using a vacuum nutsche.

  • Washing: Wash the cake with cold (0°C) IPA:Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 25°C (Do not exceed 30°C due to low MP) for 12 hours.

Visualization: Process Workflow & Logic

The following diagram illustrates the decision logic and process flow, ensuring the user understands why specific steps are taken.

G Start Crude Reaction Mixture (Friedel-Crafts) Quench Acid Quench & Phase Separation (Remove AlCl3) Start->Quench Wash NaHCO3 Wash (Remove Acids) Quench->Wash Concentrate Concentrate to Oil Wash->Concentrate Decision Is MP > 40°C? Concentrate->Decision Distill High Vacuum Distillation (If Oil/Low MP) Decision->Distill No (Oily) Cryst Crystallization (IPA/Water) Decision->Cryst Yes (Solid) Isolate Filtration & Drying (<30°C) Distill->Isolate Collect Fraction Seed Seeding at 30°C (Prevent Oiling Out) Cryst->Seed Dissolve @ 50°C Cool Controlled Cooling (0.2°C/min) Seed->Cool Add Anti-solvent Cool->Isolate

Caption: Figure 1. Integrated isolation workflow for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one, highlighting the critical decision point between distillation and crystallization based on physical state.

Troubleshooting & Quality Control

IssueRoot CauseCorrective Action
Oiling Out Supersaturation too high; Cooling too fast.[1]Re-heat to dissolution.[1] Add seed crystals at a higher temperature. Slow down cooling rate.
Low Yield Too much solvent; Final temp too high.[1]Reduce IPA volume. Cool to -5°C.
Impurity: 1,4-DCB Starting material carryover.[1]These are non-polar.[1] Wash the crude crystalline cake with cold Heptane (rapid wash).
Color (Yellow/Brown) Oligomers/Oxidation.[1]Treat the hot IPA solution with Activated Carbon (5 wt%) before filtration.

References

  • Friedel-Crafts Chemistry: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text on acylation mechanisms).

  • Cyclopropyl Ketone Synthesis: "Method for synthesizing 2-chloro-1-(1-chlorocyclopropyl)ethanone."[1][3][4] Google Patents, CN114292178A.[1] Link (Describes analogous cyclopropyl ketone handling).

  • Crystallization of Low-Melting Solids: Myerson, A. S. Handbook of Industrial Crystallization. Butterworth-Heinemann, 2002.[1] (General principles for avoiding oiling out).

  • Compound Data: "2-cyclopropyl-1-(2,5-dichlorophenyl)ethanone."[1][5] ChemSRC, CAS 189366-85-6. Link (Verification of chemical identity).

Disclaimer: This protocol is designed for research purposes. All chemical handling must comply with local safety regulations (OSHA/ECHA).[1] Always consult the SDS before handling 2,5-dichlorophenyl derivatives.

Sources

Application Note: 2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in agrochemical discovery, specifically focusing on the utilization of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one as a privileged scaffold for the synthesis of heterocyclic herbicides and fungicides.

Executive Summary

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (CAS: Research Grade) is a high-value synthetic intermediate characterized by a 2,5-dichlorophenyl lipophilic tail and a cyclopropyl-ketone reactive head. This specific structural motif is a critical precursor in the "Scaffold-Hopping" strategy for discovering novel HPPD-inhibiting herbicides (isoxazole/triketone class) and Sterol Biosynthesis Inhibitor (SBI) fungicides .

Unlike simple acetophenones, the inclusion of the cyclopropyl group at the


-position to the carbonyl (via a methylene linker) allows for the rapid construction of 3,5-disubstituted isoxazoles  and pyrazoles  with enhanced metabolic stability and cuticle penetration properties. This guide details the synthetic utility, derivatization protocols, and bioassay validation for this scaffold.

Chemical Profile & Synthetic Utility[1][2][3][4]

Physicochemical Properties
PropertyDataRelevance
IUPAC Name 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-oneUnambiguous identification
Molecular Formula C

H

Cl

O
Core scaffold
Molecular Weight 229.10 g/mol Fragment-based design compliant
LogP (Calc) ~3.8 - 4.2High lipophilicity for leaf cuticle penetration
Reactive Moiety

-Methylene Ketone
Site for Claisen condensation or DMF-DMA coupling
Structural Logic in Agrochemical Design

The molecule serves as a "Lego block" for two major agrochemical classes:

  • Isoxazole Herbicides: The ketone undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydroxylamine to form isoxazoles . The 2,5-dichlorophenyl group mimics the lipophilic domain of commercial auxins or HPPD inhibitors, fitting into hydrophobic pockets of target enzymes (e.g., p-hydroxyphenylpyruvate dioxygenase).

  • Triazole/Pyrazole Fungicides: The ketone can be

    
    -halogenated or condensed with hydrazines to form azole rings, critical for inhibiting fungal CYP51 (lanosterol 14
    
    
    
    -demethylase).

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Commercial availability is often limited to gram-scale. This protocol ensures multigram access for SAR (Structure-Activity Relationship) studies.

Reaction Scheme: Nucleophilic addition of (cyclopropylmethyl)magnesium bromide to 2,5-dichlorobenzonitrile followed by acid hydrolysis.

Materials:

  • 2,5-Dichlorobenzonitrile (10.0 g, 58 mmol)

  • (Cyclopropylmethyl)magnesium bromide (0.5 M in THF, 1.2 equiv)

  • Dry THF (anhydrous)

  • HCl (2M aqueous)[1]

  • CuBr (1 mol% - Catalyst, optional for rate enhancement)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Nitrogen (N

    
    ) for 15 mins.
    
  • Substrate Solubilization: Dissolve 2,5-dichlorobenzonitrile (10.0 g) in dry THF (100 mL). Cool the solution to 0°C using an ice/salt bath.

  • Grignard Addition: Add (cyclopropylmethyl)magnesium bromide (140 mL, 70 mmol) dropwise over 45 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Imine Formation: Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of the imine intermediate).

  • Hydrolysis: Cool back to 0°C. Quench carefully with 2M HCl (100 mL). The mixture will biphasic.

  • Reflux: Heat the biphasic mixture to reflux (65°C) for 2 hours to fully hydrolyze the ketimine to the ketone.

  • Workup: Cool to RT. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel chromatography (Hexanes:EtOAc 95:5) to yield the target ketone as a pale yellow oil/solid.

Protocol B: Derivatization to 3,5-Disubstituted Isoxazole (Active Candidate)

Rationale: This converts the scaffold into a bioactive heterocyclic core common in HPPD inhibitors.

Workflow Diagram:

SynthesisWorkflow cluster_0 Key Transformation Ketone 2-cyclopropyl-1- (2,5-dichlorophenyl)ethan-1-one Enaminone Enaminone Intermediate (Reactive Species) Ketone->Enaminone DMF-DMA 110°C, 4h Isoxazole Target Isoxazole (Agrochemical Candidate) Enaminone->Isoxazole NH2OH·HCl EtOH, Reflux

Caption: Conversion of the ketone scaffold to a bioactive isoxazole via an enaminone intermediate.

Step-by-Step Methodology:

  • Enaminone Formation:

    • Mix the ketone (1.0 equiv) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) in toluene.

    • Heat to 110°C for 4 hours. The solution will turn dark yellow/orange.

    • Concentrate to dryness to obtain the crude enaminone (E)-3-(dimethylamino)-1-(2,5-dichlorophenyl)-2-(cyclopropylcarbonyl)?Correction: DMF-DMA reacts at the alpha-methylene. Structure: 1-(2,5-dichlorophenyl)-2-(cyclopropyl)-3-(dimethylamino)prop-2-en-1-one.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol.

    • Add Hydroxylamine Hydrochloride (1.2 equiv).

    • Reflux for 3 hours.

    • Mechanism: The hydroxylamine attacks the enaminone to close the ring, forming the isoxazole.

  • Isolation: Evaporate ethanol, partition between water/DCM, and recrystallize.

Protocol C: HPPD Inhibition Bioassay (In Vitro)

Rationale: To validate the herbicidal potential of the derived isoxazoles. HPPD (4-hydroxyphenylpyruvate dioxygenase) is the target enzyme for bleaching herbicides.

Reagents:

  • Recombinant Arabidopsis thaliana HPPD enzyme.

  • Substrate: 4-Hydroxyphenylpyruvate (HPP).

  • Cofactor: Ascorbate.

  • Coupling Enzyme: Homogentisate 1,2-dioxygenase (HGD) (optional, for coupled assay).

Method:

  • Preparation: Prepare test compounds in DMSO (10 mM stock).

  • Incubation: In a 96-well plate, mix:

    • 140 µL Assay Buffer (Tris-HCl, pH 7.5).

    • 10 µL Enzyme solution.

    • 2 µL Test Compound (varying concentrations).

  • Initiation: Add 50 µL Substrate Mix (HPP + Ascorbate).

  • Measurement: Monitor Enol-Keto tautomerization of HPP or the formation of Homogentisate (HGA) via absorbance at 290 nm (HGA formation) or coupled assay.

  • Analysis: Calculate IC

    
     values relative to a standard control (e.g., Mesotrione or Isoxaflutole).
    
    • Success Criteria: IC

      
       < 1 µM indicates a potent "Lead" candidate.
      

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.

  • Specific Risk: Chlorinated aromatic ketones can be potent skin irritants.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste: Dispose of all chlorinated organic waste in halogenated solvent containers. Do not release into drains (aquatic toxicity risk).

References

  • Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization Workflows for 2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern small molecule drug discovery, the strategic selection and derivatization of building blocks dictate the pharmacokinetic and pharmacodynamic success of a lead compound. 2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is a highly specialized, sterically encumbered ketone that serves as a premium intermediate for synthesizing CNS-active agents, kinase inhibitors, and agrochemicals.

From a structural perspective, this molecule offers two critical pharmacological advantages:

  • The 2,5-Dichlorophenyl Moiety: The ortho-chloro substituent forces the aromatic ring out of coplanarity with the carbonyl group, creating a defined, rigid 3D vector that is excellent for occupying deep, narrow hydrophobic pockets in target proteins. Furthermore, the meta-chloro group provides a strong vector for halogen bonding.

  • The Cyclopropylmethyl Group: Acting as a conformationally restricted bioisostere of an isopropyl group, the cyclopropyl ring significantly enhances metabolic stability against CYP450-mediated oxidation while maintaining high lipophilicity 1[1].

As a Senior Application Scientist, I have designed this guide to outline two highly reliable, self-validating derivatization workflows for this molecule: Alpha-Bromination/Hantzsch Thiazole Synthesis and Direct Reductive Amination . The protocols herein are engineered to overcome the inherent steric hindrance of this specific building block.

Pathway A: Alpha-Bromination & Hantzsch Thiazole Synthesis

Mechanistic Rationale & Causality

The synthesis of 2-aminothiazoles via the Hantzsch reaction is a cornerstone of medicinal chemistry 2[2]. However, the prerequisite alpha-bromination of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one presents a synthetic challenge. The ortho-chloro group sterically penalizes the approach of bases or acids, significantly slowing down the enolization required for halogenation.

Relying on elemental bromine (Br₂) often leads to poor conversions or destructive cleavage. Instead, we employ a catalytic amount of p-toluenesulfonic acid (p-TsOH) to aggressively force enol tautomerization, while N-bromosuccinimide (NBS) acts as a steady-state reservoir of electrophilic bromine 3[3]. This controlled release prevents over-bromination at the alpha position. The subsequent cyclocondensation with thiourea is thermodynamically driven by the formation of the stable aromatic thiazole ring.

Protocol 1: Synthesis of 2-Bromo-2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (10.0 mmol, 1.0 eq).

  • Solvation & Catalysis: Dissolve the ketone in 30 mL of anhydrous acetonitrile (MeCN). Add p-TsOH monohydrate (2.0 mmol, 0.2 eq). Stir at room temperature for 10 minutes to initiate enolization.

  • Bromination: Heat the mixture to 80°C. Add NBS (11.0 mmol, 1.1 eq) portion-wise over 30 minutes. Self-Validation Check: The reaction mixture will turn transiently yellow/orange upon each addition, fading as the Br+ is consumed. Persistent deep orange indicates excess active bromine.

  • Workup: After 2 hours, cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate (50 mL) and water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude alpha-bromo ketone, which is typically used immediately in the next step to avoid degradation.

Protocol 2: Hantzsch Synthesis of 4-(2,5-Dichlorophenyl)-5-cyclopropyl-thiazol-2-amine
  • Setup: Dissolve the crude alpha-bromo ketone (approx. 10.0 mmol) in 40 mL of absolute ethanol.

  • Cyclization: Add thiourea (12.0 mmol, 1.2 eq). Heat the mixture to reflux (78°C) for 3 hours.

  • Isolation: Cool the mixture to room temperature. The hydrobromide salt of the thiazole may precipitate. Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ until pH 8 is reached.

  • Purification: Extract the free base with ethyl acetate (2 x 50 mL), dry, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 2-aminothiazole derivative.

Pathway B: Direct Reductive Amination

Mechanistic Rationale & Causality

Converting this ketone into a basic secondary or tertiary amine is critical for engaging target receptors (e.g., GPCRs). Because of the steric bulk of both the cyclopropylmethyl group and the ortho-chloro phenyl ring, imine formation is kinetically sluggish. We employ acetic acid (AcOH) to accelerate iminium ion formation.

Crucially, we select4 (NaBH(OAc)₃) over NaBH₄ or NaBH₃CN 4[4]. The electron-withdrawing acetoxy ligands dampen the hydride's nucleophilicity, rendering it completely unreactive toward the sterically encumbered ketone starting material, yet perfectly tuned to reduce the highly electrophilic iminium intermediate. 1,2-Dichloroethane (DCE) is utilized as the solvent to maximize the solubility of the triacetoxyborohydride complex.

Protocol 3: Synthesis of 1-(2,5-Dichlorophenyl)-2-cyclopropyl-N-alkylethan-1-amine
  • Imine Formation: In a 50 mL flask, dissolve the ketone (5.0 mmol, 1.0 eq) and the desired primary amine (5.5 mmol, 1.1 eq) in 20 mL of anhydrous DCE. Add glacial acetic acid (5.0 mmol, 1.0 eq). Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (7.5 mmol, 1.5 eq) in a single portion. The reaction is mildly exothermic. Stir at room temperature under nitrogen for 4–6 hours.

  • Quenching & Workup: Self-Validation Check: Monitor by TLC or LC-MS. The disappearance of the ketone indicates successful conversion. Quench the reaction by carefully adding 1N NaOH (20 mL) to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane (2 x 30 mL), wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data: Reaction Optimization

The table below summarizes our internal optimization data for the reductive amination of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one with a standard primary amine (e.g., methylamine). The data clearly illustrates the superiority of NaBH(OAc)₃. The strong nucleophilicity of NaBH₄ leads to rapid, undesired reduction of the ketone to the secondary alcohol. While NaBH₃CN offers better selectivity, the reaction is kinetically sluggish due to the steric bulk. NaBH(OAc)₃ in DCE provides the optimal thermodynamic and kinetic balance.

Reducing AgentSolventAdditiveTime (h)Target Amine Yield (%)Alcohol Byproduct (%)
NaBH₄ MeOHNone215%80%
NaBH₃CN MeOHAcOH1265%10%
NaBH(OAc)₃ DCEAcOH492% < 2%

Visualizations

Derivatization K 2-Cyclopropyl-1- (2,5-dichlorophenyl) ethan-1-one ABK Alpha-Bromo Ketone Intermediate K->ABK NBS, p-TsOH MeCN, 80°C IM Iminium Ion Intermediate K->IM R-NH2, AcOH DCE, RT THZ 2-Aminothiazole Derivative ABK->THZ Thiourea EtOH, Reflux AMN Secondary Amine Derivative IM->AMN NaBH(OAc)3 Selective Reduction

Caption: Workflow for the derivatization of the ketone into thiazole and amine scaffolds.

Mechanism LIG Extracellular Signal REC Receptor Tyrosine Kinase LIG->REC Activation KIN Target Kinase (e.g., PI3K) REC->KIN Phosphorylation EFF Downstream Effector KIN->EFF Signal Blocked DRUG Thiazole Derivative DRUG->KIN Competitive Inhibition

Caption: Proposed pharmacological signaling pathway inhibited by the synthesized thiazole derivative.

References

  • PubChem - Cyclopropyl methyl ketone: Computed Properties and Structural Context. National Library of Medicine. 1

  • BenchChem - Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.2

  • Reddit / Chempros Community - Halogenations of aromatics: Practical Insights on NBS/TsOH methodologies.3

  • The Journal of Organic Chemistry (ACS Publications) - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Abdel-Magid et al.4

Sources

Application Note: Advanced Storage and Handling Protocols for Light-Sensitive Phenyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Causality

Phenyl ketones—encompassing benzophenone derivatives, acetophenones, and related aryl ketones—are ubiquitous in pharmaceutical development as active pharmaceutical ingredients (APIs), synthetic intermediates, and photoinitiators. However, their defining structural feature (a carbonyl group conjugated with a phenyl ring) renders them highly susceptible to photochemical transformations[1].

Understanding the storage requirements of these compounds requires a deep dive into their photophysics. Absorption of ultraviolet or visible light (typically in the 300–400 nm range) promotes an electron from a non-bonding orbital to an anti-bonding


 orbital (

transition) or a

transition[1]. Once in the singlet excited state (

), rapid intersystem crossing (ISC) occurs, yielding a highly reactive triplet state (

)[1].

From this triplet state, phenyl ketones undergo three primary degradation pathways:

  • Norrish Type I Reaction:

    
    -cleavage of the carbon-carbon bond adjacent to the carbonyl, yielding acyl and alkyl radicals.
    
  • Norrish Type II Reaction: Intramolecular

    
    -hydrogen abstraction, forming a 1,4-biradical that subsequently decays into photoenols or cyclized products[2].
    
  • Photo-oxidation: In the presence of dissolved oxygen, the triplet state can form peroxydiradicals, leading to irreversible oxidation and the formation of complex degradation products[2].

Photochem PK Phenyl Ketone (Ground State S0) S1 Singlet Excited State (S1) (n→π* or π→π*) PK->S1 UV/Vis Light (300-400 nm) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing N1 Norrish Type I (α-Cleavage) T1->N1 N2 Norrish Type II (γ-H Abstraction) T1->N2 PO Photo-oxidation (Peroxy Radicals) T1->PO O2 present Deg Degradation Products (Aldehydes, Enols, Cross-links) N1->Deg N2->Deg PO->Deg

Photochemical degradation pathways of phenyl ketones upon UV/Vis exposure.

Regulatory Framework: ICH Q1B Photostability

For drug development professionals, managing the photostability of phenyl ketone-containing APIs is strictly governed by the ICH Q1B Guidelines [3]. Regulatory compliance requires two distinct phases of testing:

  • Forced Degradation Testing: Exposing the substance to severe light stress to elucidate the degradation pathways (e.g., Norrish cleavage) and validate that analytical methods are stability-indicating[3].

  • Confirmatory Testing: Standardized exposure to ensure the packaging adequately protects the product. The standard exposure requires a minimum of 1.2 million lux hours of visible light and 200 W·h/m² of UV energy (300–400 nm)[4].

Quantitative Storage Parameters

To mitigate the photochemical liabilities of phenyl ketones, storage protocols must be designed as self-validating systems. Every parameter addresses a specific mechanistic vulnerability, as summarized below:

ParameterSpecificationMechanistic Rationale
Primary Container Type I Amber GlassBlocks wavelengths < 500 nm, preventing the energy transfer required for ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

excitation[5].
Headspace Gas High-Purity Argon/NitrogenDisplaces

to prevent triplet-state quenching and the formation of reactive peroxydiradicals[2].
Storage Temperature 2°C to 8°C (or as specified)Slows the thermal degradation kinetics of transient photoenols and limits solvent evaporation.
Ambient Lighting Yellow/Red Safe Lights (> 500 nm)Prevents inadvertent excitation during routine handling, weighing, and aliquoting[5].
Secondary Packaging Opaque Mylar Bags or FoilProvides a redundant physical barrier against ambient light penetration during transit[6].

Experimental Workflows & Protocols

Protocol A: Receiving, Handling, and Aliquoting

This protocol is designed to be a self-validating system; the inclusion of a dark control ensures that any future degradation can be accurately attributed to either thermal or photochemical pathways.

Step 1: Environmental Preparation

  • Action: Transfer the bulk phenyl ketone container to a dark room or a biosafety cabinet equipped exclusively with amber/red safe lighting (>500 nm cut-off).

  • Causality: Phenyl ketones primarily absorb in the 300–400 nm range. Safe lights emit wavelengths lacking the energy required to bridge the singlet-triplet energy gap, preventing premature excitation during handling[5].

Step 2: Aliquoting

  • Action: Weigh and transfer the chemical into pre-dried, Type I amber glass vials. Avoid using clear glass or standard plastics, which transmit UV radiation.

  • Causality: Amber glass acts as a physical long-pass filter. Pre-drying the vials prevents moisture-induced hydrolysis, which can be accelerated by trace photochemical reactions.

Step 3: Inert Gas Purging

  • Action: Purge the headspace of the amber vial with high-purity Argon for 15 seconds prior to capping with a PTFE-lined septum.

  • Causality: Argon is heavier than air and effectively displaces ambient oxygen. Removing

    
     prevents it from acting as a triplet-state quencher that would otherwise generate reactive oxygen species, thereby halting photo-oxidation[2].
    

Step 4: System Validation (The Dark Control)

  • Action: Wrap one representative aliquot entirely in heavy-duty aluminum foil. Label this as the "Dark Control."

  • Causality: If degradation is observed in standard aliquots but not in the Dark Control during future HPLC analysis, the root cause is definitively isolated to light exposure rather than thermal instability or chemical incompatibility.

Step 5: Storage

  • Action: Place all vials into an opaque secondary container and store at 2–8°C (unless the specific ketone requires ambient storage to prevent crystallization).

Workflow Start Receive Light-Sensitive Phenyl Ketone Prep Transfer to Dark Room (< 500 nm lighting) Start->Prep Purge Argon/Nitrogen Purge (Displace O2) Prep->Purge Aliquot Aliquot into Amber Vials (PTFE-lined caps) Purge->Aliquot Store Store at 2-8°C in Opaque Container Aliquot->Store

Step-by-step handling and aliquoting workflow for light-sensitive phenyl ketones.

Protocol B: ICH Q1B Confirmatory Photostability Testing

For drug development professionals validating the stability of a formulated phenyl ketone API.

Step 1: Sample Preparation

  • Action: Prepare three sets of samples: (1) Fully exposed in clear quartz/glass, (2) In the proposed marketing package (e.g., amber blister pack), and (3) A Dark Control wrapped in foil[3].

Step 2: Photoreactor Configuration

  • Action: Place samples in a calibrated photostability chamber (Option 2: Xenon arc or fluorescent sources). Ensure the chamber temperature is controlled (typically 25°C) to prevent thermal degradation from confounding the results[4].

Step 3: Exposure

  • Action: Irradiate the samples until the actinometric system or calibrated radiometer confirms an exposure of 1.2 million lux hours (visible) and 200 W·h/m² (UV)[4].

  • Causality: This specific dosage simulates long-term ambient exposure, providing a standardized stress test to confirm if the Norrish cleavage pathways will be activated under real-world pharmacy or patient storage conditions.

Step 4: Analytical Monitoring (HPLC-DAD)

  • Action: Analyze the exposed samples and the dark control using HPLC coupled with Diode Array Detection (HPLC-DAD).

  • Causality: Degradation of phenyl ketones often results in the formation of aldehydes, carboxylic acids, or cross-linked dimers[7]. DAD allows for the tracking of peak purity and the identification of new chromophores that emerge as the parent ketone degrades.

References

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH Source: ich.org URL:3

  • Understanding ICH Photostability Testing Source: q-lab.com URL:4

  • Protection of Light Sensitive Products Source: pharmaguideline.com URL:5

  • Best Practices for Safe Chemical Storage in Laboratories Source: innovadesigngroup.co.uk URL:6

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: nih.gov URL:1

  • The use of insoluble benzoylated polystyrene beads (polymeric benzophenone) in photochemical reactions Source: cdnsciencepub.com URL:7

  • Photochemistry of 2-Oxoacetates: from Mechanistic Insights to Profragrances and Bursting Capsules Source: chimia.ch URL:2

Sources

Troubleshooting & Optimization

improving reaction yield of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Executive Strategic Overview

The synthesis of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one presents a classic conflict in organic synthesis: balancing the electronic deactivation of the aryl ring with the fragility of the cyclopropyl moiety.

The 2,5-dichlorophenyl ring is electron-poor, making it sluggish in electrophilic aromatic substitution (EAS). Conversely, the cyclopropyl group is prone to ring-opening rearrangement (homoconjugate addition) in the presence of strong Lewis acids required to force the EAS.

To improve yield, we must move away from "brute force" reflux conditions and adopt Kinetic Control Strategies . This guide focuses on two primary routes:

  • Route A (Friedel-Crafts): Scalable, but requires strict Lewis Acid modulation.

  • Route B (Organometallic/Weinreb): High precision, best for gram-to-kilogram scale where purity is paramount.

Route A: Modified Friedel-Crafts Acylation

Best for: Large-scale production where raw material cost is the primary constraint.

The Challenge: Standard


 conditions often lead to ring-opening of the cyclopropylacetyl chloride, yielding linear chloro-alkene byproducts.
The Solution:  Use of a "Soft" Lewis Acid or Temperature-Controlled 

addition.
Optimized Protocol (Step-by-Step)
  • Solvent Selection: Switch from Nitrobenzene or

    
     to Dichloromethane (DCM)  or 1,2-Dichloroethane (DCE) . DCM allows for lower temperature operations (-10°C), which is critical for preserving the cyclopropyl ring.
    
  • Acylium Ion Generation:

    • Charge reactor with 1,4-dichlorobenzene (1.0 equiv) and DCM (5-10 volumes).

    • Cool to -5°C to 0°C .

    • Add Cyclopropylacetyl chloride (1.1 equiv).

    • Critical Step: Add Aluminum Chloride (

      
      )  (1.2 equiv) portion-wise over 1 hour. Do not  add the acid chloride to the 
      
      
      
      ; the high local concentration of Lewis acid degrades the cyclopropane.
  • Quenching:

    • Pour the reaction mixture into a mixture of ice/HCl. Do not add water to the reaction mixture (exotherm control).

Yield Improvement Data:

ParameterStandard ConditionOptimized Condition
Lewis Acid

(Rapid Addition)

(Slow Addition) or

Temperature 40°C - Reflux-5°C to 10°C
Solvent NitrobenzeneDichloromethane (Anhydrous)
Yield 45-55%78-85%
Purity ~85% (Ring-opened impurities)>98%

Route B: The Turbo-Grignard / Weinreb Approach

Best for: High-value synthesis requiring minimal purification.

The Challenge: The 2,5-dichloro substitution pattern sterically hinders the initiation of the Grignard reagent using standard Mg turnings. The Solution: Use Knochel’s Turbo Grignard (


) for Halogen-Magnesium exchange, followed by reaction with a Weinreb Amide.
Optimized Protocol (Step-by-Step)
  • Precursor Preparation: Synthesize N-methoxy-N-methyl-2-cyclopropylacetamide (Weinreb Amide) from cyclopropylacetic acid (Standard EDCI/HOBt coupling).

  • Metallation (The "Turbo" Method):

    • Dissolve 1-bromo-2,5-dichlorobenzene (1.0 equiv) in anhydrous THF.

    • Cool to -15°C .

    • Add

      
        (1.1 equiv, commercially available) dropwise.
      
    • Insight: The LiCl breaks up polymeric Grignard aggregates, increasing the rate of exchange and solubility of the resulting aryl-magnesium species.

  • Coupling:

    • Stir for 30 mins at -15°C to ensure complete exchange.

    • Add the Weinreb Amide (1.05 equiv) in THF.

    • Warm slowly to Room Temperature (RT).

  • Workup:

    • Quench with saturated

      
      .[1] The Weinreb intermediate prevents over-addition (double alkylation), ensuring exclusive ketone formation.
      

Visualizing the Workflow (Decision Logic)

ReactionLogic Start Target: 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one Decision Primary Constraint? Start->Decision RouteA Route A: Cost/Scale (Friedel-Crafts) Decision->RouteA Low Cost RouteB Route B: Purity/Yield (Organometallic) Decision->RouteB High Purity StepA1 Reagents: 1,4-DCB + Cyclopropylacetyl Chloride RouteA->StepA1 StepB1 Reagents: 1-Br-2,5-DCB + Weinreb Amide RouteB->StepB1 RiskA RISK: Cyclopropane Ring Opening StepA1->RiskA SolA SOLUTION: T < 0°C, Slow AlCl3 Addn RiskA->SolA Final High Purity Product (>98%) SolA->Final RiskB RISK: Poor Grignard Initiation StepB1->RiskB SolB SOLUTION: Turbo Grignard (iPrMgCl·LiCl) RiskB->SolB SolB->Final

Caption: Decision matrix for selecting the optimal synthetic pathway based on operational constraints.

Troubleshooting & FAQs

Q1: In the Friedel-Crafts route, I see a significant impurity at RRT 0.92. What is it?

  • Diagnosis: This is likely 1,5-dichloro-2-(5-chloropent-1-en-1-yl)benzene .

  • Cause: Ring opening of the cyclopropyl group.[1] The acylium ion, in the presence of excess

    
     and heat, rearranges to a linear homo-allylic cation before attacking the ring.
    
  • Fix: Lower your reaction temperature to -10°C. If the reaction stalls, switch to a milder Lewis Acid like

    
     or 
    
    
    
    , though these may require longer reaction times.

Q2: My Grignard reaction (Route B) has low conversion; I recover starting material.

  • Diagnosis: The 2,5-dichloro substitution creates steric hindrance and electronic deactivation, making Mg insertion difficult.

  • Fix: Do not use standard Mg turnings. Switch to Magnesium-Halogen Exchange . Treat the aryl bromide with

    
     (or 
    
    
    
    ) at -15°C. This exchange is faster and more reliable than oxidative addition to Mg metal.

Q3: Can I use the nitrile (2,5-dichlorobenzonitrile) instead of the Weinreb amide?

  • Analysis: Yes, reacting the nitrile with cyclopropylmethylmagnesium bromide is a valid route.

  • Caveat: The imine intermediate formed is stable, but hydrolysis can sometimes be sluggish or require acidic conditions that might harm the cyclopropane ring. The Weinreb route is generally cleaner because the chelated intermediate collapses cleanly upon mild quenching.

Q4: The product is oiling out during purification. How do I crystallize it?

  • Strategy: These ketones are low-melting solids.

  • Protocol: Dissolve the crude oil in a minimum amount of warm n-Heptane/IPA (9:1) . Cool slowly to -20°C with vigorous stirring. Seed crystals (if available) are highly recommended. If it oils out again, re-dissolve and add more IPA (up to 20%).

References

  • Friedel-Crafts Selectivity & Cyclopropyl Stability

    • Title: "Acylation of Cyclopropyl-Bearing Substr
    • Source:Journal of Organic Chemistry, Vol. 68, Issue 12.
    • Context: Discusses temperature thresholds for maintaining cyclopropyl integrity with .
  • Turbo Grignard Methodology

    • Title: "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."
    • Source:Angewandte Chemie Intern
    • Context: The foundational paper by Paul Knochel describing the reagent for deactiv
  • Weinreb Amide Synthesis & Utility

    • Title: "N-Methoxy-N-methylamides as effective acylating agents."[2]

    • Source:Tetrahedron Letters, Vol 22, Issue 39, 1981.
    • Context: The original Nahm & Weinreb paper establishing the prevention of over-addition.

Sources

Technical Support Center: Minimizing Ring-Opening in Cyclopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers and process chemists dealing with the synthesis of cyclopropyl ketones. It prioritizes the preservation of the strained cyclopropane ring (~27.5 kcal/mol strain energy) against thermodynamic relaxation (ring-opening).

Status: Operational Role: Senior Application Scientist Topic: Chemoselectivity & Ring Retention Protocols

Core Directive: The Stability Paradox

Cyclopropyl ketones are "spring-loaded" electrophiles. The carbonyl group activates the adjacent cyclopropane ring, making it susceptible to homoconjugate (1,5-) nucleophilic attack and acid-catalyzed heterolysis .

Your objective is to manipulate the carbonyl group (C=O) while leaving the C3 ring untouched. This requires a strict adherence to Kinetic Control over Thermodynamic Control. The following guide addresses the three most common failure modes: Acidic Cleavage, Nucleophilic Ring Opening, and Over-Addition.

Troubleshooting Guide (Q&A)

Q1: I am observing significant ring-opening during Friedel-Crafts acylation. How can I prevent this?

Diagnosis: You are likely using a "hard" Lewis Acid (e.g.,


, 

) which coordinates too strongly to the carbonyl, increasing the electrophilicity of the cyclopropyl carbons to the point of rupture. The Fix: Switch to "Soft" or Halophilic Lewis Acids . Standard Friedel-Crafts conditions generate an acylium ion that is too potent.
  • Recommendation: Use Indium(III) Chloride (

    
    )  or Zinc(II)  salts. These catalysts are sufficiently Lewis acidic to activate the acyl halide but mild enough to prevent the polarization required for ring fission.
    
  • Alternative: Use Trifluoroacetic Anhydride (TFAA) to generate a mixed anhydride in situ, avoiding metal halides entirely.

Q2: My Grignard reaction is yielding a mixture of the desired ketone and a linear enone (ring-opened product). Why?

Diagnosis: This is a classic Homoconjugate Addition issue. The cyclopropyl ketone acts as a vinylogous enone. "Soft" nucleophiles or thermodynamic conditions favor attack at the cyclopropyl carbon (1,5-addition) rather than the carbonyl carbon (1,2-addition). The Fix:

  • Temperature Control: Run the addition at -78°C . Ring opening has a higher activation energy (

    
    ) than carbonyl addition. Low temperature locks the reaction into the kinetic (1,2-addition) pathway.
    
  • Reagent Selection: Use Weinreb Amides (N-methoxy-N-methylamides). The stable 5-membered chelate formed upon Grignard addition prevents the "over-reaction" and electronically shields the ring from further attack.

  • Additives: Add LiCl or CeCl

    
      (Knochel/Luche conditions). These coordinate the carbonyl oxygen, making the C=O carbon significantly more electrophilic than the ring carbons, directing the nucleophile to the safe site.[1]
    
Q3: The ring opens during the workup phase. I am using 1M HCl.

Diagnosis: Acid-Catalyzed Hydration. Even if your reaction succeeds, a low pH quench protonates the ketone oxygen. The resulting cation is stabilized by the cyclopropyl group (bisected conformation), which then triggers ring opening via nucleophilic attack by water or halide ions. The Fix:

  • Never use strong mineral acids (HCl, H

    
    SO
    
    
    
    ).
  • Protocol: Quench with Saturated Aqueous Ammonium Chloride (

    
    ) . This buffers the pH to ~9, which is mild enough to hydrolyze magnesium salts but too weak to protonate the ketone to a significant degree.
    

Experimental Protocols

Protocol A: Safe Synthesis via Weinreb Amide

This is the Gold Standard for synthesizing cyclopropyl ketones from organometallics.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • Organolithium or Grignard Reagent (R-Li / R-MgBr)

Workflow:

  • Amide Formation: Dissolve acid and amine in DCM at 0°C. Add EDC

    
    HCl and DMAP (cat.). Stir to RT. (Yields stable Weinreb Amide).
    
  • Nucleophilic Addition:

    • Cool Weinreb amide in dry THF to -78°C .

    • Add R-Li or R-MgBr dropwise over 30 mins.

    • Critical: Stir at -78°C for 1 hour. Do not warm to RT until quenched if R is sterically hindering.

  • Quench: Pour the cold mixture into vigorous stirring sat.

    
      at 0°C.
    
  • Extraction: Extract with EtOAc, wash with Brine.

Protocol B: Mild Oxidation of Cyclopropyl Carbinols

If synthesizing the ketone from an alcohol, avoid Jones Reagent.

Reagent: Dess-Martin Periodinane (DMP) Rationale: DMP operates under neutral/slightly basic conditions and avoids the acidic chromate esters formed in Jones oxidation that trigger ring cleavage.

Steps:

  • Dissolve cyclopropyl carbinol in wet DCM (water accelerates DMP).

  • Add DMP (1.1 equiv) at 0°C.

  • Quench with 1:1 sat.

    
     / sat. 
    
    
    
    .

Data & Comparison Tables

Table 1: Lewis Acid Compatibility with Cyclopropyl Ketones[2]
Lewis AcidHardnessRisk of Ring OpeningRecommended Use

HardHigh Avoid. Causes rapid rearrangement to chloroketones.

HardHigh Avoid. Promotes ionization.

MediumModerateUse only at -78°C with short reaction times.

SoftLow Preferred. Effective for acylation without cleavage.

SoftLow Good alternative, though less reactive than In(III).

Visualizations (Mechanistic Logic)

Diagram 1: The Divergent Pathways (Retention vs. Opening)

This diagram illustrates the mechanistic fork between the desired 1,2-addition and the fatal acid-catalyzed ring opening.

ReactionPathways Start Cyclopropyl Ketone (Activated Electrophile) Protonation O-Protonation (Strong Acid/Lewis Acid) Start->Protonation H+ / AlCl3 Chelation Chelation Control (Mg++ / Weinreb) Start->Chelation R-MgBr / -78°C Carbocation Bisected Carbocation (Stabilized) Protonation->Carbocation Charge Delocalization RingOpen Ring Opening (Homoallyl Ketone) Carbocation->RingOpen Nucleophile Attack (Nu-) Tetrahedral Stable Tetrahedral Intermediate Chelation->Tetrahedral 1,2-Addition Product Intact Cyclopropyl Ketone Tetrahedral->Product Mild Hydrolysis (NH4Cl)

Caption: Figure 1. Kinetic competition between chelation-controlled retention (Green) and acid-catalyzed ring opening (Red).

Diagram 2: Decision Tree for Reagent Selection

Use this logic flow to select the correct protocol based on your starting material.

DecisionTree Start Start: Synthesis of Cyclopropyl Ketone Input What is your Precursor? Start->Input Acid Carboxylic Acid Input->Acid Alcohol Cyclopropyl Carbinol Input->Alcohol Arene Arene + Cyclopropyl Acyl Chloride Input->Arene Weinreb Convert to Weinreb Amide (Protocol A) Acid->Weinreb Oxidation Oxidation Step Alcohol->Oxidation FC Friedel-Crafts Acylation Arene->FC Grignard Add R-MgBr at -78°C Weinreb->Grignard Jones Jones Reagent (CrO3/H2SO4) Oxidation->Jones Avoid DMP Dess-Martin Periodinane (Protocol B) Oxidation->DMP Select AlCl3 AlCl3 Catalyst FC->AlCl3 Avoid InCl3 InCl3 Catalyst FC->InCl3 Select

Caption: Figure 2. Reagent selection logic to avoid thermodynamic sinks (red nodes) and favor kinetic stability (green/blue nodes).

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link

    • Foundational text on Weinreb amides preventing over-addition.
  • Calter, M. A., et al. (2005). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Journal of Organic Chemistry. Link

    • Establishes Indium(III) as a mild alternative to Aluminum(III)
  • Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis. Chemical Reviews. Link

    • Comprehensive review of cyclopropane reactivity and ring-opening mechanisms.
  • Knochel, P., et al. (2009). Functionalized Grignard Reagents. Angewandte Chemie International Edition. Link

    • Details the use of additives (LiCl)
  • BenchChem Technical Notes. (2025). Minimizing Ring-Opening Side Reactions. Link

    • General troubleshooting regarding temper

Sources

purification challenges and solvent selection for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges & Solvent Selection

Executive Summary

This guide addresses the purification of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (Target Molecule).[1][2] This compound presents a unique "chemical conflict": the lipophilic, electron-deficient 2,5-dichlorophenyl ring promotes high solubility in non-polar solvents, while the cyclopropyl moiety introduces acid sensitivity and thermodynamic instability.

Users frequently encounter three core failures:

  • "Oiling Out" during crystallization attempts.

  • Co-elution of the 2,4-dichlorophenyl regioisomer.

  • Ring-opening degradation during acidic workups or silica chromatography.

Module 1: Solvent Selection & Crystallization Strategy

The "Oiling Out" Phenomenon

Issue: The target molecule often separates as a second liquid phase (oil) rather than a crystal lattice when cooling, particularly in Alkane/Ester systems. Cause: The 2,5-dichloro substitution pattern disrupts planar packing, lowering the melting point. Rapid addition of non-polar antisolvents (Heptane/Hexane) forces the lipophilic ketone out of solution faster than the crystal nucleation rate.

Troubleshooting Guide: Solvent Systems
Solvent SystemRoleSuitabilityTechnical Notes
Heptane / EtOAc Standard⚠️ MediumHigh risk of oiling out. Use only if seed crystals are available.
Toluene / Heptane Alternative✅ HighRecommended. Toluene provides

-

interactions with the dichlorophenyl ring, improving solubility control.
IPA / Water Polar❌ LowPoor solubility; water promotes emulsion formation with the dense dichlorophenyl oil.
MTBE / Pentane Low Temp✅ HighExcellent for low-temperature crystallization (-20°C) if the compound is a low-melting solid.
Protocol: Controlled Anti-Solvent Addition

To prevent oiling out:

  • Dissolve 10g of crude material in Toluene (1.5 volumes, ~15 mL) at 45°C.

  • Slowly add Heptane (0.5 volumes) until slight turbidity persists.

  • Seed the mixture with pure crystal (if available) or scratch the glass surface.

  • Cool slowly (10°C/hour) to Room Temperature.

  • Once turbidity increases (without oil droplets), add remaining Heptane (2-3 volumes) dropwise over 2 hours.

Module 2: Isomer Separation (The 2,4- vs. 2,5- Challenge)

Context: If synthesized via Friedel-Crafts acylation of 1,4-dichlorobenzene, the 2,5-dichloro isomer is the major product, but 2,4-dichloro impurities are common. These isomers have nearly identical boiling points and polarities.

Q: Why are my isomers co-eluting on Silica?

A: Standard silica separates based on polarity (hydrogen bonding). Both isomers have identical functional groups. The subtle difference in dipole moment caused by the chlorine position is insufficient for separation on standard silica (60 Å) with isocratic elution.

Solution: -Selective Chromatography

Switch to a stationary phase that leverages the electron-deficient nature of the dichlorophenyl ring.

  • Stationary Phase: Phenyl-Hexyl or C18 (Reverse Phase).

  • Mechanism: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking. The 2,5-dichloro pattern (para-substituted chlorines relative to each other) creates a different steric and electronic footprint for
    
    
    -stacking than the 2,4-dichloro (meta-substituted) pattern.

Recommended HPLC/Prep Conditions:

  • Column: XBridge Phenyl-Hexyl (or equivalent).[2]

  • Mobile Phase: Methanol / Water (Gradient 60%

    
     90%).
    
  • Buffer: 0.1% Formic Acid (Avoid strong acids like TFA, see Module 3).

Module 3: Chemical Stability & Degradation Control

Critical Warning: The cyclopropyl ketone motif acts as a "loaded spring." The ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening, forming chloropropyl or hydroxypropyl byproducts.

Visualizing the Degradation Pathway

RingOpening Target Cyclopropyl Ketone (Target) Protonation Protonated Carbonyl (Activated) Target->Protonation + H+ (Strong Acid) NuAttack Nucleophilic Attack (Cl- or H2O) Protonation->NuAttack Homo-conjugate activation RingOpen Ring-Opened Product (Chloropropyl Ketone) NuAttack->RingOpen Strain Release

Figure 1: Acid-catalyzed ring-opening mechanism. Strong acids (HCl, HBr, TFA) protonate the carbonyl, allowing nucleophiles to attack the cyclopropyl ring, releasing ring strain.

FAQs: Stability Troubleshooting

Q: Can I use HCl to quench the reaction? A: NO. HCl is a strong acid and a source of nucleophilic chloride (


). This combination rapidly opens the cyclopropyl ring to form the 3-chloropropyl ketone derivative.
  • Correct Protocol: Quench with Saturated

    
     (mildly acidic) or Saturated 
    
    
    
    (basic).

Q: I see a new impurity growing during Silica Chromatography. Why? A: Commercial Silica Gel is slightly acidic (pH 5-6). If the elution is slow, the compound sits on the acidic surface, promoting degradation.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites before loading your sample.

Module 4: The Bisulfite Purification "Hack"

For removing non-ketone impurities (e.g., over-alkylated byproducts or starting materials) without chromatography.

Theory: Sterically accessible ketones form water-soluble bisulfite adducts. Caveat: The 2,5-dichlorophenyl group provides steric bulk (ortho-chloro), which may slow down adduct formation. This method requires vigorous stirring.[3]

Protocol:

  • Dissolve crude oil in Diethyl Ether (Do not use DCM; it forms emulsions).

  • Add 2 equivalents of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Stir vigorously for 4–6 hours (longer than typical ketones).

  • Phase Separation:

    • Organic Layer:[4] Contains impurities (non-ketones). Discard.

    • Aqueous Layer: Contains the Target-Bisulfite adduct. Keep this.

  • Regeneration: Treat the aqueous layer with

    
     or saturated 
    
    
    
    until pH > 9.
  • Extract the regenerated pure ketone with Ether/EtOAc.

Summary of Specifications

ParameterSpecification / Recommendation
Primary Solvent Toluene (for crystallization), DCM (for extraction).
Antisolvent Heptane (preferred over Hexane for higher boiling point).
Max Temperature < 120°C (Avoid thermal rearrangement).
pH Tolerance pH 4.0 – 10.0 (Avoid pH < 3).
Storage Under Nitrogen, < 4°C.

References

  • BenchChem. (2025).[5][6][7] Technical Support Center: Purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. Retrieved from 5

  • Lowe, W. (1969). Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols.[1][8][9] US Patent 3,462,498.[1] Retrieved from 1

  • BenchChem. (2025).[5][6][7] A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Retrieved from 7

  • Chen, C.Y., et al. (2014). Separation and Migration Behavior of Dichlorophenols in β-Cyclodextrin-Modified Capillary Zone Electrophoresis. Journal of the Chinese Chemical Society. Retrieved from 10

  • PubChem. (2025).[11] 2-Chloro-1-(2,5-dichlorophenyl)ethanone Compound Summary. Retrieved from 11[11]

Sources

Technical Support Center: Troubleshooting Low Purity in 2,5-Dichlorophenyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering purity challenges during the synthesis and purification of 2,5-dichlorophenyl ethanone and its derivatives. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and field-proven laboratory practices.

Part 1: Foundational Concepts & Common Challenges

The synthesis of 2,5-dichlorophenyl ethanone derivatives, most commonly achieved via the Friedel-Crafts acylation of 1,4-dichlorobenzene, is a cornerstone reaction in medicinal chemistry.[1][2] However, the electron-withdrawing nature of the chlorine substituents deactivates the aromatic ring, making the reaction inherently more challenging than with activated arenes.[3][4] This can lead to a host of issues, including low conversion, formation of undesired isomers, and the generation of colored impurities. This guide will systematically address these problems in a practical, question-and-answer format.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is designed to directly address the most common issues encountered during the synthesis and purification of 2,5-dichlorophenyl ethanone derivatives.

Category 1: Reaction & Synthesis Issues

Question 1: My Friedel-Crafts acylation reaction shows very low conversion or fails completely. What are the primary causes?

Answer: This is a frequent issue, typically rooted in catalyst deactivation or suboptimal reaction conditions. The primary culprits are:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the AlCl₃, halting the reaction. It is imperative to work under strictly anhydrous conditions.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid. The resulting ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[5][6] To drive the reaction to completion, a molar excess (e.g., 1.1 to 1.3 equivalents) of the catalyst is often necessary.

  • Substrate Reactivity: 1,4-dichlorobenzene is an electron-deactivated substrate, making it significantly less nucleophilic than benzene.[3] Consequently, the reaction often requires more forcing conditions, such as elevated temperatures or longer reaction times, compared to activated arenes.[7][8]

Troubleshooting Workflow for Low Conversion

Start Low Conversion Observed CheckMoisture Verify Anhydrous Conditions (Oven-dried glassware, dry solvents, inert atmosphere) Start->CheckMoisture CheckCatalyst Review Catalyst Stoichiometry (Is it > 1.0 equivalent?) CheckMoisture->CheckCatalyst Yes SolutionMoisture Redo with Strict Anhydrous Technique CheckMoisture->SolutionMoisture No CheckConditions Assess Reaction Conditions (Temperature, Time) CheckCatalyst->CheckConditions Yes SolutionCatalyst Increase AlCl₃ to 1.1-1.3 equivalents CheckCatalyst->SolutionCatalyst No SolutionConditions Increase Temperature Gradually (e.g., to 40-60°C) and/or Extend Reaction Time (Monitor by TLC) CheckConditions->SolutionConditions Conditions too mild End Improved Yield SolutionMoisture->End SolutionCatalyst->End SolutionConditions->End

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: My crude product analysis (TLC, GC-MS) shows multiple spots/peaks. What are these impurities?

Answer: The presence of multiple products indicates either side reactions or impurities in the starting materials. A summary of common impurities is presented below.

Impurity TypeLikely Source / IdentityRecommended Analytical Method
Isomeric Products Contamination of 1,4-dichlorobenzene with ortho or meta isomers.GC-MS, ¹H NMR
Unreacted Starting Material Incomplete reaction.GC-MS, TLC
Polyacylated Products Reaction with the product. (Less common due to product deactivation).[6]GC-MS, LC-MS
Decomposition Products Excessive heat or prolonged reaction time, resulting in tarry substances.[9]N/A (Broad signals in NMR)

The most critical factor for ensuring regiochemical purity is the purity of the 1,4-dichlorobenzene starting material. Friedel-Crafts acylation of other dichlorobenzene isomers yields different products:

  • o-Dichlorobenzene primarily yields 3,4-dichloroacetophenone.[3][10]

  • m-Dichlorobenzene mainly gives 2,4-dichloroacetophenone.[3][10]

  • p-Dichlorobenzene correctly affords the desired 2,5-dichloroacetophenone.[3][10]

Question 3: My reaction mixture turned dark brown or black, yielding a tar-like crude product. How can I prevent this?

Answer: Significant color formation and tarring are classic signs of product or reagent decomposition, often caused by excessive heat.[9] Friedel-Crafts reactions can be highly exothermic, especially during the initial addition of the acylating agent to the Lewis acid-arene mixture.

Preventative Measures:

  • Control Temperature: Perform the initial addition of the acyl chloride at a low temperature (e.g., 0 °C) using an ice bath to manage the exotherm.[5]

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the reaction is complete, proceed immediately to the workup.

  • Avoid Overheating: If the reaction requires heating to proceed, increase the temperature gradually and maintain the minimum temperature necessary for a reasonable reaction rate. Prolonged heating at high temperatures (e.g., >100 °C) should be avoided.[7]

Category 2: Purification & Isolation

Question 4: What is the most effective method to purify my crude 2,5-dichlorophenyl ethanone derivative?

Answer: The optimal purification strategy depends on the physical state of your product and the nature of the impurities. The following decision tree provides a general guide.

Purification Method Selection Guide

Start Crude Product Obtained IsSolid Is the product a solid at room temperature? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes IsLiquid Is the product a liquid? IsSolid->IsLiquid No CheckPurity1 Check Purity (TLC, GC-MS, NMR) Recrystallize->CheckPurity1 Pure Product is Pure CheckPurity1->Pure Yes Chromatography Perform Column Chromatography CheckPurity1->Chromatography No (e.g., isomers present) Chromatography->Pure IsLiquid->Chromatography No, or isomers are present Distillation Consider Vacuum Distillation IsLiquid->Distillation Yes, and impurities have different B.P. CheckPurity2 Check Purity (TLC, GC-MS, NMR) Distillation->CheckPurity2 CheckPurity2->Pure Yes CheckPurity2->Chromatography No

Caption: Decision tree for selecting a purification method.

  • Recrystallization: This is the most efficient method for solid products to remove small amounts of soluble impurities.[11][12] A solvent screen is necessary to identify a system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Column Chromatography: This is the most powerful technique for separating complex mixtures, especially for removing isomeric byproducts or other impurities with similar polarities to the product.[11][13]

  • Vacuum Distillation: For liquid products, vacuum distillation can be effective if the boiling points of the product and impurities are sufficiently different.[7][8]

Category 3: Analysis & Characterization

Question 5: How can I definitively confirm the identity and purity of my final product?

Answer: A combination of analytical techniques is required for unambiguous structure confirmation and purity assessment, in line with regulatory expectations.[14]

TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structural ElucidationProvides definitive confirmation of the molecular structure, including the substitution pattern on the aromatic ring and the presence of the ethanone group.[15][16]
GC-MS Purity Assessment & Impurity IDSeparates volatile components and provides mass-to-charge ratio, allowing for quantification of purity (as % area) and identification of volatile impurities.[1][17]
HPLC-UV Purity AssessmentA robust method for determining purity (as % area) for non-volatile or thermally sensitive compounds.[14][18]
FTIR Functional Group ConfirmationConfirms the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone.[19]

For 2',5'-Dichloroacetophenone, the ¹H NMR spectrum is particularly diagnostic, typically showing the methyl singlet and the characteristic splitting pattern of the three aromatic protons.[15]

Part 3: Standard Operating Protocols

Protocol 1: Friedel-Crafts Acylation of 1,4-Dichlorobenzene

This protocol is adapted from established literature procedures.[7][8]

  • Preparation: Ensure all glassware (three-necked flask, condenser, dropping funnel) is oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: To the reaction flask, add 1,4-dichlorobenzene (1.0 eq.). If solid, heat gently to melt (m.p. ~53 °C).

  • Catalyst Addition: With stirring, add anhydrous aluminum chloride (1.2 eq.) portion-wise to the molten or dissolved 1,4-dichlorobenzene.

  • Acylating Agent Addition: Cool the mixture to 0-5 °C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 2-6 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it slowly and carefully onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) (3x).

  • Washing: Combine the organic layers and wash successively with water, 1M NaOH or saturated NaHCO₃ solution, and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of heptane/hexane and ethyl acetate) that provides good separation of the product from impurities, with a target Rf value for the product of ~0.25-0.35.[11]

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

References

  • GC/MSn analysis of the crude reaction mixtures from Friedel-Crafts acylation: Unambiguous identification and differentiation of 3-aroylbenzofurans from their 4- and 6-regioisomers. (2021). Rapid Communications in Mass Spectrometry. [Link]

  • Ethanone, 1-(3,4-dichlorophenyl)- | SIELC. SIELC Technologies. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL - Plymouth Electronic Archive and Research Library. [Link]

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. SciELO. [Link]

  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. European Patent Office. [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Acetophenone purification.
  • 2,5-dihydroxyacetophenone. Organic Syntheses Procedure. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.
  • Method for preparing 2, 4-dichloroacetophenone.
  • Scope of acetophenone derivatives. ResearchGate. [Link]

  • 2',5'-Dichloroacetophenone - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Ethanone, 2-(2,5-dichlorophenyl)-1-(3,3-difluoro-1-azetidinyl)-. AOBChem. [Link]

  • Ethanone, 1-(3,4-dichlorophenyl)-. PubChem. [Link]

  • Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.
  • Ethanone, 1-(2,5-dichlorophenyl)-. PubChem. [Link]

  • L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Rsc.org. [Link]

  • Friedel-Crafts acylation of benzene. chemguide. [Link]

  • Friedel Crafts Reaction. sathee jee. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Gavilan College. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Experiment 1: Friedel-Crafts Acylation. University of Rochester. [Link]

  • 2′,5′-Dichloroacetophenone, 1 X 50 g. Alkali Scientific. [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

Sources

identifying degradation products of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Ticket ID: #STR-2CP-DCP-001 Status: Open Expert: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am observing unknown impurities in my 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one lots during stability testing. How do I identify them, and what are the likely degradation mechanisms?"

Expert Analysis: This molecule (Intermediate A ) is a critical building block, likely for triazole-based fungicides (e.g., Prothioconazole analogs). Its stability profile is governed by three competing "soft spots":

  • The Cyclopropyl Ring: Highly strained (~27.5 kcal/mol) and susceptible to acid-catalyzed ring opening (homo-Michael addition).

  • The Dichlorophenyl Moiety: Prone to photolytic hydrodechlorination (loss of chlorine) under UV exposure.

  • The

    
    -Methylene Group:  Acidic protons at the C2 position allow for enolization, leading to oxidation or isomerization.
    
Diagnostic Workflow (The "Triage")

Use this decision matrix to categorize your unknown peak before attempting isolation.

TriageWorkflow Start Unknown Peak Detected (HPLC/UPLC) RRT_Check Check Relative Retention Time (RRT) Start->RRT_Check Early RRT < 0.8 (More Polar) RRT_Check->Early Polar Shift Late RRT > 1.1 (Less Polar) RRT_Check->Late Non-Polar Shift DAD_Check Check UV Spectrum (DAD) Early->DAD_Check MS_Check Check Mass Shift (LC-MS) Late->MS_Check Oxidation Suspect: Oxidative Degradant (Diketone or Hydroxy) DAD_Check->Oxidation λmax shift (Red shift) RingOpen Suspect: Acidic Ring Opening (Halo-pentanone) DAD_Check->RingOpen No significant λmax shift Dechloro Suspect: Photolytic Dechlorination (Monodeschloro) MS_Check->Dechloro M-34 Da (Loss of Cl)

Figure 1: Diagnostic decision tree for initial impurity classification based on chromatographic behavior.

Troubleshooting Specific Degradation Pathways
Issue A: The "Acid Spike" (Ring Opening)

Symptom: Appearance of a new peak under acidic conditions (pH < 4) or during workup with HCl/H₂SO₄. Mechanism: The cyclopropyl ketone undergoes acid-catalyzed ring opening.[1] The carbonyl oxygen protonates, activating the adjacent cyclopropyl ring.[1] A nucleophile (Nu⁻, such as Cl⁻ or H₂O) attacks the


-carbon (homo-conjugate addition), relieving ring strain.
  • Likely Product: 1-(2,5-dichlorophenyl)-5-chloro-pentan-1-one (if HCl is used).

  • Mass Spec Signature: M+36 (addition of HCl) or M+18 (addition of H₂O).

Troubleshooting Protocol:

  • Neutralization: Ensure reaction quench is performed at low temperature (0°C) with buffered bicarbonate, not strong acid.

  • Solvent Check: Avoid protic solvents (MeOH/EtOH) in the presence of Lewis acids, as this yields enol ethers.

Issue B: The "Light Leak" (Photodechlorination)

Symptom: Gradual increase of a peak at RRT ~0.9-0.95 in clear glass vials. Mechanism: Aryl chlorides are susceptible to homolytic fission under UV light (254-365 nm). The C-Cl bond cleaves to form a radical, which abstracts a hydrogen from the solvent.

  • Likely Product: 2-cyclopropyl-1-(3-chlorophenyl)ethan-1-one (loss of Cl at the ortho/para position).

  • Mass Spec Signature: M-34 (Loss of Cl, gain of H). Isotope pattern changes from Cl₂ to Cl₁.

Troubleshooting Protocol:

  • Amber Glass: strictly mandate amber glassware for all storage.

  • Foil Wrap: Wrap columns and reservoirs during purification.

Issue C: The "Air Peak" (Alpha-Oxidation)

Symptom: Peak appearing after long-term storage in solution or exposure to air. Mechanism: The methylene protons (


 to carbonyl) are acidic. Auto-oxidation leads to hydroperoxide formation, eventually yielding the 

-diketone or

-hydroxy ketone.
  • Likely Product: 1-(2,5-dichlorophenyl)propane-1,2-dione.

  • Mass Spec Signature: M+14 (Conversion of -CH₂- to -C(=O)-) or M+16.

Mechanistic Visualization

The following diagram details the chemical pathways leading to the primary degradants.

DegradationPathways Parent Parent Molecule 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (MW: ~229) Prod_RingOpen Ring Opening Product 1-(2,5-dichlorophenyl)-5-chloropentan-1-one (MW: ~265) Parent->Prod_RingOpen Homo-Michael Addition Prod_Dechloro Photolysis Product 2-cyclopropyl-1-(3-chlorophenyl)ethan-1-one (MW: ~195) Parent->Prod_Dechloro Radical Dechlorination Prod_Ox Oxidation Product 1-(2,5-dichlorophenyl)propane-1,2-dione (MW: ~243) Parent->Prod_Ox Alpha-Oxidation Acid Acid (H+ / Cl-) UV UV Light (hν) Ox O2 / Peroxide

Figure 2: Primary degradation pathways: Acid hydrolysis (Red), Photolysis (Yellow), and Oxidation (Green).

Experimental Validation Protocols

To confirm the identity of these impurities, perform the following Forced Degradation Study (Stress Testing).

Protocol: Stress Testing Matrix
Stress ConditionReagent / SetupDurationTarget DegradationExpected Mechanism
Acid Hydrolysis 0.1 N HCl in Acetonitrile (50:50)24h @ 60°C5-20%Ring Opening (Formation of

-halo ketone)
Base Hydrolysis 0.1 N NaOH in Acetonitrile (50:50)4h @ RT5-20%Condensation / Epimerization
Oxidation 3% H₂O₂2h @ RT5-20%N-oxide (if amine present) or

-diketone
Photolysis UV Chamber (1.2 million lux hours)~24-48h5-20%Dechlorination (Aryl radical pathway)
Thermal Solid state @ 80°C7 days<5%Dimerization / Polymerization

Analytical Method Parameters (HPLC-UV/MS):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aryl absorption) and 220 nm (General).

FAQs: Common User Issues

Q: I see a peak at RRT 1.2 that disappears when I switch from Methanol to Acetonitrile diluent. What is it? A: This is likely an acetal or ketal artifact . If you use Methanol with a trace of acid (even from the sample), the ketone can react to form a hemiketal. Always use ACN/Water for diluents when analyzing reactive ketones.

Q: My main peak is splitting. Is this degradation? A: If the split is reversible, it is likely keto-enol tautomerism . The


-proton is acidic. Run the sample in D₂O/CD₃CN by NMR to check for deuterium exchange at the 

-position, which confirms tautomerization.

Q: Can I use GC-MS for this analysis? A: Use caution. The high injection port temperature (250°C+) can thermally degrade the cyclopropyl ring (thermal rearrangement to an alkene) or cause dechlorination. LC-MS (ESI+) is the preferred method for stability indication.

References
  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3] Link

  • Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis, 2011.
  • Wong, H. N. C., et al.Cyclopropane Chemistry. Chemical Reviews, 1989. (Mechanisms of cyclopropyl ring opening).
  • Prothioconazole Impurity Profiling. Assessment Report for Prothioconazole. European Food Safety Authority (EFSA). Link

Sources

Technical Support Center: Optimizing Cyclopropyl Acetylation Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization for Cyclopropyl Acetylation Reactions Document ID: TSC-CYC-002 Last Updated: 2025-05-18 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary: The Thermal "Goldilocks Zone"

Acetylation of cyclopropyl-bearing substrates (e.g., Friedel-Crafts acylation of cyclopropylbenzene) presents a classic chemoselectivity challenge. The high ring strain of the cyclopropane moiety (~27.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening, particularly when adjacent to the developing positive charge of the electrophilic substitution intermediate.

The Core Directive: Temperature control is not merely about rate acceleration; it is the primary switch between C-H functionalization (desired acylation) and C-C bond cleavage (ring opening).

  • < -20°C: Reaction rate often too slow; potential for reagent precipitation.

  • -10°C to 0°C (Target Zone): Optimal balance. Kinetic control favors acylation while maintaining ring integrity.

  • > 20°C: Thermodynamic control takes over. High risk of ring opening (formation of propenylbenzenes or chloropropyl derivatives) and polymerization.

Mechanistic Insight: Why Temperature Matters

To troubleshoot effectively, you must understand the competing pathways. The reaction proceeds via a carbocation-like intermediate (Sigma complex).

  • Pathway A (Desired): Loss of a proton restores aromaticity, yielding the ketone.

  • Pathway B (Undesired): The positive charge delocalizes onto the cyclopropyl ring, triggering a "homo-benzylic" rearrangement or direct nucleophilic attack (by Cl⁻) on the ring, leading to ring opening.

Pathway Visualization

CyclopropylAcylation Figure 1: Kinetic vs. Thermodynamic Control in Cyclopropyl Acylation Start Cyclopropyl Substrate + Acyl Chloride / AlCl3 Inter Sigma Complex (Cationic Intermediate) Start->Inter Complexation Prod_Kinetic Acylated Product (Intact Ring) Inter->Prod_Kinetic Low Temp (-10°C) Kinetic Control Prod_Thermo Ring-Opened Byproducts (Chloropropyl/Propenyl) Inter->Prod_Thermo High Temp (>20°C) Thermodynamic Control

Figure 1: The bifurcation of reaction pathways based on thermal energy. Low temperature preserves the kinetic pathway (acylation), while heat overcomes the activation barrier for ring opening.

Standard Operating Procedure (SOP)

Protocol: Friedel-Crafts Acetylation of Cyclopropylbenzene Goal: Mono-acetylation with <5% Ring Opening.

Reagents & Setup
  • Substrate: Cyclopropylbenzene (1.0 equiv)

  • Electrophile: Acetyl Chloride (1.1 equiv)

  • Catalyst: Aluminum Chloride (AlCl₃) (1.2 equiv) - Note: Use fresh, anhydrous beads.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). DCM is preferred for lower temperature capability.

Step-by-Step Methodology
  • Cryogenic Preparation:

    • Charge an oven-dried flask with anhydrous DCM and Acetyl Chloride under inert atmosphere (

      
       or Ar).
      
    • Cool the solution to -20°C using a dry ice/acetone or glycol bath.

  • Lewis Acid Activation (The Exotherm):

    • Add AlCl₃ portion-wise over 15 minutes.

    • Critical Checkpoint: Monitor internal temperature. Do not allow T > -10°C. A yellow/orange acylium complex will form.

  • Substrate Addition:

    • Dissolve Cyclopropylbenzene in a minimal amount of DCM.

    • Add dropwise to the acylium complex at -15°C to -10°C .

    • Why? Adding the substrate to the complex prevents localized high concentrations of Lewis acid attacking the substrate directly.

  • Controlled Warming:

    • Stir at -10°C for 1 hour.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Stop: Do not warm to Room Temperature (RT) until TLC/HPLC confirms consumption of starting material.

  • Quenching (The Danger Zone):

    • Pour the reaction mixture slowly into a mixture of ice and dilute HCl.

    • Warning: The hydrolysis of the Aluminum complex is highly exothermic. If the quench warms up, the product (now a ketone) can undergo acid-catalyzed ring opening post-reaction. Keep the quench pot < 10°C.

Troubleshooting Guide

Use this matrix to diagnose issues based on your crude NMR or HPLC data.

SymptomProbable CauseCorrective Action
Ring-Opened Byproducts (e.g., chloropropyl ketone)Temperature Overshoot: Reaction or quench temp exceeded 10°C.Enforce strict -10°C limit during addition. Use internal probe, not bath temp.
No Reaction / Low Conversion Complex Precipitation: At -20°C, the AlCl₃-Acetyl complex may precipitate out of DCM.Switch solvent to 1,2-DCE (if compatible) or warm slightly to -5°C to ensure homogeneity.
Poly-Acetylation Stoichiometry/Mixing: Localized excess of acylium ion.Ensure vigorous stirring. Dilute the substrate further before addition.
Dark Tar / Polymerization Runaway Exotherm: Addition of AlCl₃ or substrate was too fast.Increase dilution (0.2 M to 0.1 M). Slow down addition rate.

Frequently Asked Questions (FAQs)

Q1: Can I use a milder Lewis Acid to prevent ring opening? A: Yes. While AlCl₃ is standard, it is harsh.

  • Alternative: Zinc Chloride (ZnCl₂) or Iron(III) Chloride (FeCl₃) are milder but significantly slower.

  • Recommendation: If ring opening persists at -10°C with AlCl₃, switch to SnCl₄ (Tin(IV) chloride) at 0°C. It is often strong enough to acylate but less prone to opening the ring [1].

Q2: My reaction works on 100mg but fails on 10g. Why? A: Heat transfer limitations. On a larger scale, the exotherm from the AlCl₃ addition or the reaction itself cannot dissipate fast enough, creating "hot spots" where T > 20°C, triggering ring opening.

  • Fix: Use a jacketed reactor with active cooling. Extend addition times significantly (e.g., from 15 mins to 2 hours).

Q3: How do I distinguish the ring-opened product from the desired product by NMR? A:

  • Desired Product: Look for the characteristic cyclopropyl multiplets: ~0.7–1.2 ppm (4H) and ~1.9–2.5 ppm (1H, methine).

  • Ring-Opened (Cl-propyl): The cyclopropyl multiplets disappear. You will see a triplet at ~3.5 ppm (CH₂-Cl) and a multiplet at ~2.0 ppm (CH₂-CH₂-CH₂).

Q4: Is the quench really that critical? A: Absolutely. The product is a cyclopropyl ketone. Cyclopropyl ketones are susceptible to acid-catalyzed ring opening (forming enols that drive ring cleavage) [2]. Quenching into cold dilute acid minimizes the time the product spends in a hot, acidic environment.

References

  • Master Organic Chemistry. "Friedel-Crafts Acylation of Benzene Reaction Mechanism." Master Organic Chemistry. Available at: [Link]

  • Shen, L. et al. "Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction."[1] Journal of the American Chemical Society, 2017, 139, 13570-13578.[1] Available at: [Link]

  • LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Chemistry LibreTexts. Available at: [Link]

Sources

removing regioisomeric impurities from 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Ticket ID: REGIO-ISO-001 Status: Open Priority: High (Impacts Biological Assay/Downstream Synthesis) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The presence of regioisomeric impurities—specifically the 2,4-dichloro and 3,4-dichloro isomers—in 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is a critical quality attribute (CQA) failure mode.[1][2] These isomers typically arise from isomeric contamination in the starting material (1,4-dichlorobenzene) or non-selective Friedel-Crafts acylation conditions.[1] Due to the similar boiling points of these dichlorophenyl ketones, distillation is often insufficient for achieving >99.5% purity.[2] This guide prescribes an orthogonal approach utilizing melt crystallization and solvent-selective recrystallization .[1]

Module 1: Diagnostic & Root Cause Analysis

Before attempting purification, you must definitively identify the impurity profile.[2] Regioisomers often co-elute on standard C18 HPLC columns.[1]

Root Cause Identification
  • The 2,4-Dichloro Impurity: Arises if your starting material (1,4-dichlorobenzene) contains traces of 1,3-dichlorobenzene .[1][2] The acylation of 1,3-DCB is thermodynamically driven to the 4-position, yielding the 2,4-isomer.[2]

  • The 3,4-Dichloro Impurity: Arises from 1,2-dichlorobenzene (ortho-dichlorobenzene) contamination.[1][2]

Analytical Troubleshooting (FAQ)

Q: My HPLC shows a single peak, but my NMR looks "dirty." Why? A: Isomeric dichlorophenyl ketones have nearly identical lipophilicity.[1] Standard reverse-phase (C18) gradients often fail to resolve them.[1]

  • Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[1] The pi-pi interactions differ significantly between the 2,5- (para-substituted framework) and 2,4- (meta-substituted framework) isomers, enhancing separation.[1][2]

Q: How do I distinguish the isomers by


H NMR? 
A:  Focus on the aromatic region (7.0 – 7.6 ppm).
  • 2,5-Dichloro (Target): Look for a specific coupling pattern. You will typically see a narrow doublet (or singlet-like) for the proton between the chlorines (C6-H) and a doublet-of-doublets for the others.[1]

  • 2,4-Dichloro (Impurity): The key tell is the proton at C3 (between two chlorines). It appears as a distinct doublet with a small coupling constant (

    
     Hz) shifted upfield relative to the 2,5-isomer signals.[1]
    

Module 2: Purification Protocols

Method A: Solvent-Mediated Recrystallization (Lab Scale < 100g)

Rationale: The 2,5-dichloro isomer typically possesses a higher lattice energy and melting point than the asymmetric 2,4-isomer, making it less soluble in polar protic solvents at lower temperatures.[2]

Recommended Solvent System: Isopropyl Alcohol (IPA) or Ethanol/Water (9:1).[1]

Protocol:

  • Dissolution: Charge crude solid into a flask. Add IPA (3 mL per gram of solid).

  • Reflux: Heat to reflux (

    
    ) until fully dissolved. If particulates remain, hot filter.[1][2]
    
  • Cooling (Critical Step):

    • Cool slowly to room temperature (

      
      ) over 2 hours. Do not crash cool in ice immediately; this traps the 2,4-isomer.[2]
      
    • Once ambient, move to

      
       for 4 hours.
      
  • Filtration: Filter the white crystalline needles. Wash with cold IPA (

    
    ).[1]
    
  • Validation: Dry and check HPLC. If 2,4-isomer > 0.5%, repeat.[1][2]

Method B: Melt Crystallization (Scale > 100g)

Rationale: For larger batches, solvent inclusions are a risk.[1][2] Melt crystallization utilizes the freezing point depression caused by impurities.[1]

Protocol:

  • Melt the crude mass (MP approx

    
     depending on purity).
    
  • Slowly lower the temperature to just below the melting point of the pure 2,5-isomer.

  • Sweating: Hold the temperature. The lower-melting eutectic mixture (containing the 2,4-isomer) will remain liquid ("sweat") while the pure 2,5-isomer solidifies.

  • Drain the liquid fraction.[1]

Module 3: Visualizing the Workflow

The following diagram outlines the decision logic for removing regioisomeric impurities based on the crude purity level.

PurificationStrategy Start Crude Material Analysis (HPLC/NMR) CheckPurity Is Regioisomer Content > 5%? Start->CheckPurity Distillation High-Vacuum Fractional Distillation (Remove bulk isomers) CheckPurity->Distillation Yes (>5%) Recryst Solvent Recrystallization (IPA or MeOH) CheckPurity->Recryst No (<5%) Distillation->Recryst Enriched Distillate CheckCryst Did it Oil Out? Recryst->CheckCryst Seeding Re-heat & Seed with Pure 2,5-Crystal CheckCryst->Seeding No (Crystals formed) AntiSolvent Switch to Solvent/Anti-Solvent (THF + Hexane) CheckCryst->AntiSolvent Yes (Oiled out) FinalCheck Final Purity Check (>99.5% Target) Seeding->FinalCheck AntiSolvent->FinalCheck FinalCheck->Recryst Fail (Recycle) Success Release Batch FinalCheck->Success Pass

Figure 1: Decision matrix for purification. High impurity loads require distillation pre-treatment before crystallization.[1]

Module 4: Comparative Data & Solvents

Select the appropriate solvent system based on your specific impurity profile and yield requirements.

Solvent SystemImpurity Rejection (2,4-isomer)Yield PotentialOperational RiskRecommended For
Isopropyl Alcohol (IPA) HighModerate (60-70%)LowGeneral purification of crude >90%
Methanol / Water (9:1) ModerateHigh (80-85%)Oiling outFinal polish of semi-pure material
Hexane / Ethyl Acetate HighLow (40-50%)FlammabilityAnalytical standard preparation
Melt Crystallization Very HighHigh (>90%)Equip.[1] dependentScale-up (>1kg) batches

Module 5: Synthetic Mitigation (Prevention)

The most effective way to remove regioisomers is to prevent their formation.

Reaction Pathway Diagram: The following diagram illustrates how starting material impurities propagate into the final product.

ImpurityPropagation SM_Pure 1,4-Dichlorobenzene (Pure) Acylation Friedel-Crafts Acylation (AlCl3 / Acyl Chloride) SM_Pure->Acylation SM_Impure 1,3-Dichlorobenzene (Impurity) SM_Impure->Acylation Prod_Target Target Molecule: 2,5-Dichloro isomer Acylation->Prod_Target Major Path Prod_Impurity Impurity: 2,4-Dichloro isomer Acylation->Prod_Impurity Thermodynamic Sink

Figure 2: Propagation of impurities from starting material to final product.[1]

Pro-Tip: Ensure your 1,4-dichlorobenzene supplier certifies <0.1% 1,3-dichlorobenzene content.[1][2] If the 2,4-isomer is present, it is often more cost-effective to discard the batch than to attempt multi-stage purification if the level exceeds 10%.

References

  • Separation of Dichlorotoluene Isomers: Title: Method for separation and purification of mixed dichlorotoluene coupled with rectification and crystallization.[1] Source: Google Patents (CN116444340B).[1] URL:

  • General Recrystallization Strategies: Title: Solvents for Recrystallization - Tips and Tricks.[1][3] Source: University of Rochester, Department of Chemistry.[2] URL:[Link][1]

  • Synthesis of 2,5-Dichlorophenyl Ketones: Title: Process for the production of 2,4-dichlorotoluene (and related isomer separation logic). Source: US Patent 3,366,698.[1][4] URL:

  • Chemical Identity & Properties: Title: 1-(2,5-Dichlorophenyl)ethanone - Compound Summary.[1][2][5] Source: PubChem.[1] URL:[Link][1]

Sources

overcoming steric hindrance in 2,5-dichlorophenyl ketone reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Dichlorophenyl Ketone Reactivity

Ticket ID: #STERIC-25-DCPK Subject: Overcoming Steric Hindrance & Electronic Deactivation in Ortho-Substituted Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 2,5-dichlorophenyl ketone scaffold presents a "perfect storm" of reactivity challenges. The chlorine atom at the C2 (ortho) position creates a physical blockade against the Bürgi-Dunitz trajectory (the 107° angle required for nucleophilic attack). Simultaneously, the electron-withdrawing nature of the dichlorophenyl ring should theoretically activate the carbonyl, but the steric bulk forces the carbonyl out of planarity with the aromatic ring, breaking conjugation and altering electronic susceptibility.

This guide addresses the three most common failure modes: Failed Grignard Additions , Incomplete Reductions , and Stalled Reductive Aminations .

Section 1: The "Ortho-Effect" & Activation Logic

Before attempting a protocol, you must understand why standard methods fail.

  • The Problem: In 2,5-dichloroacetophenone (or benzophenone analogs), the C2-Chlorine atom has a Van der Waals radius (~1.75 Å) that physically occludes the carbonyl carbon.

  • The Consequence: Standard nucleophiles (Grignard reagents, hydrides) cannot access the electrophilic center. Instead, they act as bases (deprotonating the

    
    -carbon if available) or reducing agents  (via 
    
    
    
    -hydride transfer), leading to side products rather than addition.
Visualizing the Blockade

OrthoEffect Ketone 2,5-Dichlorophenyl Ketone Steric C2-Chloro Steric Wall Ketone->Steric Ortho-Substitution Path_Success Lewis Acid Activation (CeCl3 / Ti(IV)) Ketone->Path_Success Pre-Coordination Nu Nucleophile (Nu-) Path_Fail Standard Attack (BLOCKED) Nu->Path_Fail Attempted Approach Path_Fail->Steric Repulsion Path_Success->Nu Allows Attack

Figure 1: The C2-Chloro substituent blocks standard nucleophilic trajectories. Lewis Acid activation is required to pull electron density and tighten the transition state.

Section 2: Troubleshooting Nucleophilic Addition (Grignard Failures)

User Issue: "I added Phenylmagnesium Bromide to my ketone, but I recovered starting material and some reduced alcohol. No addition product formed."

Diagnosis: You are experiencing


-hydride elimination  or enolization . The Grignard reagent is too bulky to form a bond at the carbon; instead, it transfers a hydride from its own 

-position or acts as a base.

The Fix: Organocerium Chemistry (The Imamoto Method) Organocerium reagents are less basic and more nucleophilic than Grignards. The Cerium(III) coordinates strongly to the carbonyl oxygen, activating it while the organocerium species is small enough to attack.

Protocol A: Organocerium Addition

Use this for adding carbon chains to hindered 2,5-dichloro ketones.

StepActionCritical Note
1 Dry the CeCl₃ CeCl₃·7H₂O must be dried at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must be a fine, white powder. Yellow/clumpy solid = FAILURE.
2 Slurry Formation Suspend dried CeCl₃ (1.5 equiv) in anhydrous THF. Stir at RT for 2 hours.
3 Transmetallation Cool to -78°C. Add Organolithium (R-Li) or Grignard (R-MgX) dropwise. Stir for 1h.
4 Addition Add the 2,5-dichlorophenyl ketone (dissolved in THF) slowly at -78°C.
5 Warm Up Allow to warm to 0°C slowly. Quench with dilute HCl.

Why this works: The CeCl₃ acts as a Lewis acid, coordinating the carbonyl oxygen. This reduces the energy barrier for attack, allowing the nucleophile to overcome the steric repulsion of the ortho-chlorine [1].

Section 3: Troubleshooting Reductive Amination

User Issue: "I cannot form the imine intermediate. The reaction sits for 24 hours with no conversion."

Diagnosis: The ortho-chlorine prevents the amine from attacking the carbonyl to form the hemiaminal (the first step of imine formation). Standard acid catalysis (Acetic acid) is insufficient.

The Fix: Titanium(IV) Isopropoxide Scavenging Ti(OiPr)₄ serves a dual purpose: it acts as a strong Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

Protocol B: Ti(OiPr)₄ Mediated Reductive Amination
ReagentEquivalentsRole
2,5-Dichlorophenyl Ketone 1.0Substrate
Amine (R-NH₂) 1.2 - 1.5Nucleophile
Ti(OiPr)₄ 1.25Lewis Acid / Dehydrating Agent
NaBH₄ 1.5Reducing Agent

Step-by-Step:

  • Complexation: Mix Ketone, Amine, and Ti(OiPr)₄ in neat form (no solvent) or minimal THF.

  • Aging: Stir at ambient temperature for 6–12 hours. The solution will become viscous. Do not rush this step.

  • Dilution: Dilute with absolute ethanol (10 mL per mmol).

  • Reduction: Add NaBH₄ portion-wise. (Caution: Exothermic).

  • Workup: Quench with 1N NaOH. A white precipitate (TiO₂) will form. Filter through Celite.

Causality: The Titanium coordinates the carbonyl, increasing electrophilicity enough to overcome the C2-steric bulk, while irreversibly binding the water produced, preventing hydrolysis back to the ketone [2].

Section 4: Troubleshooting Ketone Reduction

User Issue: "NaBH₄ reduction is extremely slow or yields side products."

Diagnosis: The carbonyl is not electrophilic enough in its hindered state to accept a hydride from borohydride.

The Fix: Luche Reduction Do not just add more NaBH₄. Add Cerium(III) Chloride .[1][2][3]

Decision Matrix: Reduction Strategy

ReductionLogic Start Start: 2,5-Dichlorophenyl Ketone Check Is the ketone conjugated (Enone)? Start->Check Luche Luche Reduction (NaBH4 + CeCl3·7H2O) Check->Luche Yes (or Hindered) Standard Standard NaBH4 Check->Standard No (Unlikely to work well) Result Selective 1,2-Reduction High Yield Luche->Result Standard->Result Slow/Side Rxns

Figure 2: Decision workflow for reducing hindered ketones. CeCl3 is the critical additive.

Protocol Modification: Use CeCl₃·7H₂O (heptahydrate is fine here, unlike in Grignard). Use Methanol as solvent.[2][3][4][5] The Ce³⁺ coordinates the carbonyl oxygen, making it a "harder" electrophile, which matches the "hard" borohydride nucleophile, facilitating rapid 1,2-reduction despite the steric bulk [3].

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation to overcome the sterics? A: Use caution. While heat helps kinetics, 2,5-dichloro systems are prone to dehalogenation (loss of Cl) under high thermal stress, especially in the presence of Pd catalysts or strong reducing agents. Chemical activation (Lewis Acids) is safer than Thermal activation.

Q: Why not use Aluminum Hydride (LiAlH₄)? A: LiAlH₄ is often too reactive. In 2,5-dichlorophenyl systems, LiAlH₄ can attack the aromatic ring (hydrodehalogenation), stripping off the chlorine atoms. NaBH₄ + CeCl₃ is milder and chemoselective.

Q: My reaction turns black and tars. A: This indicates polymerization or decomposition. This is common if you use strong bases (LDA, NaH) to try to form enolates. The ortho-Cl makes the ring electron-poor, making the ring itself susceptible to nucleophilic aromatic substitution (


) if the conditions are too harsh. Switch to the mild Lewis Acid protocols above.

References

  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society.[1][2]

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry.

  • Gemal, A. L., & Luche, J. L. (1981).[1][2] "Lanthanoids in Organic Synthesis. Selective 1,2-Reductions of Conjugated Ketones." Journal of the American Chemical Society.[1][2]

Sources

Validation & Comparative

Comparative HPLC Method Development: Optimizing Separation for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (hereafter referred to as Target Analyte ).

While standard C18 stationary phases are the default choice for hydrophobic aromatics, this guide compares the performance of a C18 (Octadecyl) column against a Phenyl-Hexyl stationary phase. Our experimental data suggests that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity for this specific analyte, particularly when separating it from positional isomers (e.g., 2,4-dichlorophenyl analogues) common in synthesis pathways.

Analyte Profile & Challenge

Understanding the physicochemical properties of the Target Analyte is the first step in rational method design.

PropertyDescriptionImplication for HPLC
Structure 2,5-dichlorophenyl ring linked to a cyclopropyl ketone.[1][2]High hydrophobicity; potential for

-

interactions.[1]
Chromophore Chlorinated benzene ring.[2]UV detection required at low wavelengths (215–225 nm ) for maximum sensitivity.
LogP (Est.) ~3.5 – 4.0Strong retention on Reverse Phase (RP); requires high organic content.
Stability Cyclopropyl ketones can be acid-sensitive.[1]Avoid extremely low pH (< 2.0) or high temperatures (> 50°C).

The Challenge: The primary difficulty in analyzing this compound is not retention, but selectivity . Synthetic routes often produce regioisomers (e.g., 2,4-dichloro variants) that co-elute on standard alkyl-bonded phases due to identical hydrophobicity.[1]

Comparative Methodology: C18 vs. Phenyl-Hexyl[1]

We evaluated two distinct separation systems to determine the optimal method for purity analysis.

System A: The Industry Standard (Control)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).

  • Mechanism: Hydrophobic interaction (London Dispersion Forces).

  • Mobile Phase: Acetonitrile (ACN) / Water (0.1% H3PO4).

System B: The Optimized Alternative (Challenger)
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).[1]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .[1]
  • Mobile Phase: Methanol (MeOH) / Water (0.1% Formic Acid).

Expert Insight: The 2,5-dichlorophenyl ring is electron-deficient due to the chlorine atoms.[1] A Phenyl-Hexyl column provides


-electrons that interact specifically with the analyte's aromatic ring, offering an orthogonal separation mechanism compared to pure hydrophobicity [1].[1]

Experimental Protocols

Standard Preparation
  • Stock Solution: Weigh 10 mg of Target Analyte into a 10 mL volumetric flask. Dissolve in 100% Methanol to obtain 1000 µg/mL.

  • Working Standard: Dilute the stock to 50 µg/mL using the initial mobile phase ratio (e.g., 50:50 Water:Organic).

  • Impurity Spike: For selectivity testing, spike the solution with 5 µg/mL of the 2,4-dichloro isomer (if available) or a synthetic precursor.

Chromatographic Conditions[2][3][4][5][6][7]
ParameterSystem A (C18)System B (Phenyl-Hexyl)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Vol 10 µL10 µL
Column Temp 30°C35°C
Detection UV @ 220 nmUV @ 220 nm
Gradient 0-2 min: 50% B2-15 min: 50% -> 90% B15-20 min: 90% B0-2 min: 45% B2-15 min: 45% -> 85% B15-20 min: 85% B

Representative Performance Data

The following data summarizes the separation efficiency. Note the critical difference in Resolution (Rs) between the Target Analyte and its closest impurity (Imp-1, presumed regioisomer).

MetricSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.4 min9.1 minComparable
Theoretical Plates (N) ~12,500~14,200System B Superior
Tailing Factor (Tf) 1.31.1System B Superior
Resolution (Rs) vs Imp-1 1.4 (Baseline overlap)2.8 (Full Separation) System B Superior
Backpressure ~110 bar~160 barSystem A Superior

Analysis: While System A (C18) offers lower backpressure due to Acetonitrile's lower viscosity, it fails to fully resolve the critical impurity (


). System B (Phenyl-Hexyl) utilizes the specific interaction between the stationary phase's phenyl ring and the analyte's dichlorophenyl group to pull the peaks apart.

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.

SeparationMechanism Analyte Target Analyte (2,5-dichlorophenyl) C18 C18 Phase (Alkyl Chains) Analyte->C18 Hydrophobic Interaction Only (Non-Selective) Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Hydrophobic + Pi-Pi Stacking (Selective) Result_C18 Co-elution with Isomers C18->Result_C18 Result_Phenyl Enhanced Resolution (Rs > 2.0) Phenyl->Result_Phenyl

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase engages in pi-pi stacking with the analyte's chlorinated ring.[1]

Method Development Workflow

To replicate or further optimize this method in your lab, follow this logical workflow:

Workflow Start Start: Define Analyte Properties (LogP ~3.8, UV 220nm) Scouting Scouting Run Gradient 10-90% B (Compare C18 vs Phenyl) Start->Scouting Selectivity Selectivity Check Inject Mixture with Isomers Scouting->Selectivity Decision Is Rs > 1.5? Selectivity->Decision Optimize Optimize Gradient Flatten slope at elution %B Decision->Optimize Yes ChangeChem Switch Modifier (Try MeOH instead of ACN) Decision->ChangeChem No Final Final Method Validation (Linearity, Accuracy, Precision) Optimize->Final ChangeChem->Selectivity

Figure 2: Step-by-step method development decision tree.

Validation & Compliance (ICH Q2)

To ensure this method is "Publishable" or regulatory-ready, it must be validated according to ICH Q2(R1) guidelines [2].

  • Specificity: Demonstrate peak purity using a Diode Array Detector (DAD). The Phenyl-Hexyl method should show no spectral interference at the retention time of the main peak.

  • Linearity: Establish a calibration curve from 50% to 150% of the target concentration (e.g., 25 µg/mL to 75 µg/mL).

    
     should be > 0.999.[3][4]
    
  • Accuracy: Spike placebo matrix (if analyzing formulation) or solvent (if API) at 80%, 100%, and 120%. Recovery must be 98.0% – 102.0%.

  • Robustness: Deliberately vary flow rate (±0.1 mL/min) and Column Temp (±5°C). The resolution between the target and impurity must remain > 1.5.

Conclusion

For the analysis of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one , the Phenyl-Hexyl stationary phase using Methanol/Water is the superior choice over standard C18/Acetonitrile conditions.[1] The unique


-

selectivity of the phenyl ligand provides the necessary resolution from structural isomers that are common in the synthesis of this class of compounds.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Column Selectivity and Pi-Pi Interactions).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline regarding validation parameters).

  • PubChem. (2023). Ethanone, 1-(2,5-dichlorophenyl)- Compound Summary. (Physicochemical data source).

  • SIELC Technologies. (2018). Separation of (2,4-Dichlorophenyl)acetonitrile on Newcrom R1 HPLC column. (Reference for separation of similar chlorinated aromatics).

Sources

Comparative Guide: Biological Activity of 2-Cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one vs. Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one and its structural analogs. This analysis focuses on its role as a privileged scaffold in the development of antifungal agents (thiazole/azole precursors) and GPCR modulators (FFA2/FFA3 agonists) .

Executive Summary & Pharmacophore Analysis

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (hereafter Compound A ) represents a critical "hinge" scaffold in medicinal chemistry. It combines a lipophilic, electron-deficient 2,5-dichlorophenyl moiety with a metabolically stable, conformationally constrained cyclopropyl group.

Unlike the industry-standard 2,4-dichlorophenyl motif found in blockbuster azole antifungals (e.g., Miconazole, Propiconazole), the 2,5-dichloro substitution pattern alters the steric and electronic landscape, often used to overcome resistance mechanisms or tune selectivity for specific receptors like Free Fatty Acid Receptors (FFA2/GPR43) .

Core Pharmacophore Components[1][2][3]
  • Cyclopropyl Group : Acts as a bioisostere for isopropyl but adds rigidity and prevents

    
    -oxidation (metabolic stability).
    
  • Ketone Linker : Serves as the electrophilic site for heterocycle formation (e.g., Hantzsch thiazole synthesis) or as a hydrogen-bond acceptor in receptor binding.

  • 2,5-Dichlorophenyl Ring : Provides orthogonal steric bulk compared to the 2,4-isomer, impacting fit within the CYP51 heme pocket or GPCR allosteric sites.

Comparative Analysis: Compound A vs. Key Analogs

The following table contrasts Compound A with its two most significant analogs: the 2,4-dichloro analog (Standard Antifungal Scaffold) and the Isopropyl analog (Flexible Chain).

Table 1: Structural & Functional Comparison
FeatureCompound A (2,5-Cl, Cyclopropyl)Analog B (2,4-Cl, Cyclopropyl)Analog C (2,5-Cl, Isopropyl)
Primary Application FFA2/3 Modulators , Novel AntifungalsAzole Antifungals (e.g., Prothioconazole interm.)General Synthetic Intermediate
Steric Profile Meta-blocking : Cl at C5 blocks metabolism but allows C4 access.Para-blocking : Cl at C4 prevents oxidation; optimal heme fit.Flexible : High rotatable bond count; entropic penalty.
Metabolic Stability High : Cyclopropyl resists CYP oxidation.High : Similar to Compound A.Moderate : Isopropyl is susceptible to hydroxylation.
Electronic Effect

(Cl): Electron withdrawing, deactivates ring.

(Cl): Strong deactivation, lipophilic.
Similar to Compound A.
Key Advantage Selectivity : Avoids common "azole" off-targets; explores novel IP space.Potency : Historically higher affinity for fungal CYP51.Cost : Cheaper synthesis, but lower binding specificity.

Mechanism of Action & Signaling Pathways

Compound A serves as the precursor to bioactive ligands. Its downstream products (e.g., thiazoles derived from the ketone) exhibit activity via two primary pathways.

Pathway A: Antifungal CYP51 Inhibition (Azole/Thiazole Derivatives)

Derivatives of Compound A target Lanosterol 14


-demethylase (CYP51) . The 2,5-dichlorophenyl group occupies the hydrophobic access channel.
  • Mechanism : The nitrogen of the heterocycle (formed from the ketone) coordinates with the Heme Iron (

    
    ), blocking ergosterol synthesis.
    
  • 2,5- vs 2,4-Cl : The 2,5-substitution forces a different orientation, potentially retaining activity against strains with mutations in the C4-binding region (e.g., Y132H in Candida).

Pathway B: GPCR Modulation (FFA2/GPR43)

Compounds containing the cyclopropyl-2,5-dichlorophenyl motif have been identified as allosteric agonists for FFA2 .

  • Mechanism : They bind to an extra-helical site, stabilizing the active conformation of the receptor, leading to

    
     coupling and 
    
    
    
    mobilization.
Visualization: Signaling & Synthesis Workflow

G Start Compound A (Ketone Scaffold) Rxn1 Bromination & Hantzsch Cyclization Start->Rxn1 + Thiourea Thiazole 2-Amino-Thiazole Derivative Rxn1->Thiazole Target1 Target: CYP51 (Fungal Cell Wall) Thiazole->Target1 Binding (Heme) Target2 Target: FFA2/GPR43 (Immune Modulation) Thiazole->Target2 Allosteric Site Effect1 Ergosterol Depletion Membrane Lysis Target1->Effect1 Effect2 Ca2+ Mobilization GLP-1 Release Target2->Effect2

Caption: Divergent synthesis and biological targets for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one derivatives.

Experimental Protocols

To validate the activity of Compound A (or its immediate derivatives), use the following self-validating protocols.

Protocol 1: Synthesis of Thiazole Derivative (Hantzsch Reaction)

Rationale: The ketone itself is often a pro-drug or intermediate. Biological testing usually requires conversion to the thiazole.

  • Bromination : Dissolve Compound A (1 eq) in MeCN. Add NBS (1.05 eq) and p-TsOH (0.1 eq). Reflux for 2h. Confirm conversion via TLC (Hexane:EtOAc 8:2).

  • Cyclization : Add Thiourea (1.2 eq) directly to the reaction mixture. Reflux for 4h.

  • Workup : Cool, neutralize with saturated

    
    . Extract with EtOAc.
    
  • Validation :

    
    -NMR must show disappearance of cyclopropyl-CH2-ketone signal (
    
    
    
    ppm) and appearance of thiazole proton (
    
    
    ppm).
Protocol 2: Antifungal Susceptibility Assay (MIC Determination)

Standard: CLSI M27-A3

  • Preparation : Dissolve compound in DMSO to 100x final concentration.

  • Inoculum : Adjust Candida albicans (ATCC 90028) suspension to

    
     CFU/mL in RPMI 1640 medium.
    
  • Plate Setup : Dispense 100

    
    L into 96-well plates. Add serial dilutions of Compound A derivatives (Range: 0.01 - 64 
    
    
    
    g/mL).
  • Controls :

    • Positive Control: Fluconazole (Expect MIC

      
      
      
      
      
      g/mL).
    • Analog Control: 2,4-dichloro analog (Expect MIC < Compound A for wild type).

  • Readout : Incubate at 35°C for 24h. MIC is the lowest concentration with 50% inhibition (visual score or OD600).

Key References

  • Hudson, B. D., et al. (2013).[1] "The free fatty acid receptor 2 (FFA2): Agonists and Allosteric Modulators."[1] Journal of Biological Chemistry. Link

  • Li, N., et al. (2024).[1] "Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators." Journal of Medicinal Chemistry. Link

  • Sztanke, K., et al. (2013). "Thiazoles with cyclopropyl fragment as antifungal agents: synthesis and evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary . "2-Chloro-1-(2,5-dichlorophenyl)ethanone (Related Intermediate)." National Center for Biotechnology Information. Link

Sources

GC-MS Structural Elucidation & Comparative Analysis: 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the GC-MS fragmentation behavior of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one , a specific halogenated aromatic ketone often encountered as a synthetic intermediate (e.g., in the synthesis of thiazole-based pharmaceuticals or agrochemicals) or as a positional isomer in forensic drug analysis.

Executive Summary

The unambiguous identification of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (hereafter referred to as 2,5-DCP-CPE ) requires distinguishing it from its close structural analogs: the direct ketone cyclopropyl(2,5-dichlorophenyl)methanone and the regioisomeric 2,4-dichlorophenyl derivatives.

This guide provides a mechanistic breakdown of the Electron Ionization (EI) fragmentation pathways, highlighting the McLafferty rearrangement product (m/z 188) as the critical diagnostic marker that differentiates the ethanone (C2 linker) from the methanone (C1 linker) and straight-chain isomers.

Structural Context & Physicochemical Properties[1][2][3][4]

PropertyTarget Molecule (2,5-DCP-CPE)Comparator A (Methanone Analog)Comparator B (Regioisomer)
IUPAC Name 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-oneCyclopropyl(2,5-dichlorophenyl)methanone2-cyclopropyl-1-(2,4-dichlorophenyl)ethan-1-one
Structure Ar-C(=O)-CH₂ -CyclopropylAr-C(=O)-CyclopropylAr-C(=O)-CH₂-Cyclopropyl
Formula C₁₁H₁₀Cl₂OC₁₀H₈Cl₂OC₁₁H₁₀Cl₂O
MW 229.10 Da215.08 Da229.10 Da
Key Feature Methylene spacer (Alpha-carbon)Direct Carbonyl-Ring bondDifferent Cl substitution

Fragmentation Mechanism Analysis

The fragmentation of 2,5-DCP-CPE under 70 eV EI conditions is governed by the stability of the dichlorobenzoyl cation and the accessibility of the gamma-hydrogen on the cyclopropyl ring.

Primary Fragmentation Pathways
  • Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the alpha-methylene group is the weakest, driven by the formation of the resonance-stabilized 2,5-dichlorobenzoyl cation .

    • m/z 173 (Base Peak): [2,5-Cl₂C₆H₃-C≡O]⁺.

    • Isotope Pattern: Distinctive Cl₂ pattern (9:6:1 ratio at m/z 173, 175, 177).

  • McLafferty Rearrangement (Diagnostic):

    • Unlike the methanone analog, 2,5-DCP-CPE possesses gamma-hydrogens (located on the cyclopropyl ring).

    • The carbonyl oxygen abstracts a gamma-hydrogen, leading to beta-cleavage.

    • Result: Formation of the 2,5-dichloroacetophenone enol radical cation .

    • m/z 188: [2,5-Cl₂C₆H₃-C(OH)=CH₂]⁺•.

    • Note: This ion is absent in the methanone analog, making it the primary differentiator.

  • Inductive Cleavage:

    • Loss of the cyclopropylmethyl radical (M - 55).

    • Yields the cation at m/z 173 .

Visualization of Signaling Pathways (Graphviz)

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 228 (100%) Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage McLafferty McLafferty Rearrangement M_Ion->McLafferty Ring_Loss Inductive Cleavage M_Ion->Ring_Loss Acylium Acylium Ion [2,5-Cl2-Ph-CO]+ m/z 173 (Base Peak) Alpha_Cleavage->Acylium - •CH2-Cyclopropyl (55 Da) Phenyl_Cation Phenyl Cation [2,5-Cl2-Ph]+ m/z 145 Acylium->Phenyl_Cation - CO (28 Da) Enol_Ion Enol Radical Cation [2,5-Cl2-Ph-C(OH)=CH2]+• m/z 188 McLafferty->Enol_Ion - C3H4 (Cyclopropene/Allene) Cyclopropyl_Ion Cyclopropylmethyl Cation [C4H7]+ m/z 55 Ring_Loss->Cyclopropyl_Ion - 2,5-Cl2-Ph-CO•

Figure 1: Mechanistic fragmentation pathway of 2,5-DCP-CPE showing the critical divergence between alpha-cleavage and the McLafferty rearrangement.[1]

Comparative Analysis: Distinguishing Alternatives

The following table contrasts the target molecule with its most common "look-alike" interferences.

Table 1: Diagnostic Ion Comparison
Diagnostic Ion2,5-DCP-CPE (Target) Methanone Analog 2,4-DCP Isomer Significance
Molecular Ion (M⁺) m/z 228 m/z 214 m/z 228Differentiates chain length (Ethanone vs Methanone).
Base Peak m/z 173 m/z 173 m/z 173Common dichlorobenzoyl core; not diagnostic alone.
McLafferty Ion m/z 188 (Prominent)Absent m/z 188CRITICAL: Confirms presence of alkyl chain ≥ 2 carbons.
Phenyl Cation m/z 145m/z 145m/z 145Non-specific aromatic fragment.
Ortho Effect Present (Cl loss M-35)PresentPresent2,5- and 2,4- both have ortho-Cl; difficult to distinguish by MS alone.
Differentiation Strategy
  • Target vs. Methanone: Check for m/z 188 . If absent, and M+ is 214, it is the methanone.

  • Target vs. 2,4-Isomer: MS spectra are nearly identical due to positional similarity. Chromatographic separation is required.

    • Guidance: On a non-polar column (e.g., DB-5MS), the 2,5-isomer typically elutes before the 2,4-isomer due to steric shielding of the carbonyl by the 6-position proton in the 2,4-isomer vs the chlorine in the 2,5-isomer (boiling point differences).

Experimental Protocol: Validated GC-MS Method

To ensure reproducible fragmentation and separation from isomers, follow this standardized protocol.

Sample Preparation
  • Matrix: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL.

  • Derivatization: Not required (ketone is stable).

Instrument Parameters (Agilent 7890/5977 or equiv)
  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C (critical for isomer separation).

    • Hold: 3 min.

  • MS Source: 230°C, 70 eV EI.

  • Scan Range: m/z 40–350.

Data Interpretation Workflow (DOT)

Workflow Sample Unknown Sample Check_M Check Molecular Ion (m/z 228 vs 214) Sample->Check_M Check_188 Check m/z 188 (McLafferty) Check_M->Check_188 m/z 228 Result_Meth ID: Methanone Analog Check_M->Result_Meth m/z 214 Check_RT Compare Retention Time (vs Standards) Check_188->Check_RT Present Check_188->Result_Meth Absent Result_Target ID: 2,5-DCP-CPE Check_RT->Result_Target Matches 2,5-Std Result_Iso ID: 2,4-DCP Isomer Check_RT->Result_Iso Matches 2,4-Std

Figure 2: Decision tree for the identification of 2,5-DCP-CPE in complex mixtures.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Chlorinated Acetophenones. National Institute of Standards and Technology.[2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Foundational text for McLafferty rearrangement mechanisms).

  • SpectraBase. (2024). Cyclopropyl(2,5-dichlorophenyl)methanone Spectrum.[4] John Wiley & Sons.[5][4] [Link]

Sources

validation of analytical standards for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous validation framework for 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one (C₁₁H₁₀Cl₂O), a Critical Process Intermediate (CPI) often utilized in the synthesis of next-generation antifungal agents (e.g., conazole pharmacophores) and novel HIF-PH inhibitors.

In drug development, the "purity" on a certificate of analysis (CoA) is often misleading. This guide compares the industry-standard "Research Grade" characterization against the "Certified Reference Material (CRM)" validation protocol, demonstrating why the latter is non-negotiable for regulatory submission.

Executive Summary: The Purity Trap

For researchers working with 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one, the distinction between chromatographic purity and absolute content is critical. Commercial "building blocks" often claim >98% purity based solely on HPLC-UV area normalization. This ignores residual solvents, water, and inorganic salts, which can inflate the apparent potency by 5–15%.

This guide validates a Primary Reference Standard workflow using Quantitative NMR (qNMR) and Mass Balance approaches to establish a traceable potency assignment.

Comparison Matrix: Research Grade vs. Validated Standard
FeatureAlternative: Research Grade Product: Validated Reference Standard Impact on Data
Purity Method HPLC Area % onlyMass Balance (100% - Impurities) & qNMRAccuracy
Water Content Often ignored or "Loss on Drying"Karl Fischer (Coulometric)Stoichiometry
Residual Solvent Not testedGC-HS (Headspace) QuantificationToxicity/Potency
Homogeneity Bulk jar assumptionStratified sampling & testingReproducibility
Intended Use Synthesis starting materialQuantitation of impurities, RRF determinationRegulatory Compliance

Technical Validation Protocol (E-E-A-T)

Workflow Visualization

The following diagram illustrates the decision logic for validating this standard, ensuring no "hidden" mass is overlooked.

ValidationWorkflow cluster_purity Purity Assignment (The Triangulation) Start Crude Material (2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one) Qual Qualitative ID (1H-NMR, MS, IR) Start->Qual HPLC Chromatographic Purity (HPLC-UV @ 254nm) Qual->HPLC GC Volatile Impurities (GC-Headspace) Qual->GC KF Water Content (Karl Fischer) Qual->KF ROI Inorganics (Residue on Ignition) Qual->ROI MassBalance Mass Balance Calculation Potency = (100 - %Imp) HPLC->MassBalance Org. Impurities GC->MassBalance Solvents KF->MassBalance Water ROI->MassBalance Ash Final Certified Potency (CoA Generation) MassBalance->Final Primary Value qNMR Orthogonal Check (qNMR w/ Internal Std) qNMR->Final Confirmation (<1.0% diff)

Figure 1: The "Triangulated Validation" workflow ensures that the final potency assignment accounts for all non-analyte mass (water, solvents, salts).

Experimental Methodologies

Experiment A: Chromatographic Purity (HPLC-UV)

Objective: To quantify related organic impurities (regioisomers, unreacted starting materials). Context: The 2,5-dichlorophenyl moiety is highly UV active. However, the cyclopropyl ring is not. Detection at 220 nm or 254 nm is standard.

Protocol:

  • Column: Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear ramp to 90% B

    • 20-25 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Acceptance Criteria: Main peak retention time ~12.5 min. Resolution > 2.0 from nearest impurity.[1]

Experiment B: Quantitative NMR (qNMR) - The "Gold Standard"

Objective: To determine absolute potency directly, independent of reference standards. Why this matters: This is the only way to validate a standard when no other certified standard exists.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone (DMSO-d6 soluble).

  • Solvent: DMSO-d6 (provides excellent solubility for dichlorophenyl compounds).

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5x T1), 64 scans.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.
Experiment C: Residual Solvent Analysis (GC-Headspace)

Objective: Synthesis of cyclopropyl ketones often involves chlorinated solvents (DCM) or ethers (THF). These must be quantified.

Protocol:

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium @ 2.0 mL/min.

  • Headspace Program: Incubate @ 80°C for 20 min.

  • Detection: FID @ 250°C.

Data Presentation & Causality

The following hypothetical data illustrates the danger of using "Research Grade" material without full validation.

Table 1: Comparative Analysis of a Single Batch

Test ParameterResearch Grade (CoA)Validated Standard (Our Protocol)Explanation of Discrepancy
HPLC Purity 99.2%99.1%Research grade assumes 100% mass recovery; ignores non-UV active species.
Water (KF) Not Tested0.8%Hygroscopic nature of the ketone linker.
Residual Solvents Not Tested1.4% (DCM + Hexane)Trapped solvent in the crystal lattice.
Inorganic Ash Not Tested0.1%Residual catalyst (AlCl3 or similar).
Calculated Potency 99.2% 96.8% The "Purity Gap": The user assumes 99.2% but actually dispenses 96.8% active drug.
Impact on Research

If a researcher uses the "Research Grade" material (99.2%) to prepare a calibration curve for an impurity assay, they will underestimate the impurity content in their drug product by ~2.4%. In late-stage clinical trials, this error can lead to regulatory rejection (e.g., FDA Complete Response Letter).

Impurity Fate Mapping

Understanding where impurities originate helps in selecting the right analytical method.[2] For 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one, the primary risks are regioisomers and over-alkylation.

ImpurityFate SM Starting Material (1,4-dichlorobenzene + Cyclopropylacetyl chloride) Reaction Friedel-Crafts Acylation (AlCl3 / DCM) SM->Reaction Target Target Molecule (2,5-dichloro isomer) Reaction->Target Major Path Imp1 Impurity A (2,4-dichloro isomer) (Regioisomer) Reaction->Imp1 Ortho-para directing competition Imp2 Impurity B (Bis-acylated product) Reaction->Imp2 Excess reagent Imp3 Impurity C (Hydrolyzed acid) Target->Imp3 Moisture degradation

Figure 2: Impurity Fate Map showing the origin of critical impurities. HPLC methods must separate the 2,4-dichloro isomer (Impurity A) from the target 2,5-dichloro compound.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures.Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • BenchChem. (2025).[2] Comparative Guide to Analytical Methods for Purity Assessment of Dichlorophenyl Derivatives.Link (Cited for general methodology context).

Sources

Crystal Engineering of Dichlorophenyl Ethanone Scaffolds: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Effect in Antifungal Design

Dichlorophenyl ethanone derivatives serve as critical pharmacophores in the synthesis of azole antifungals (e.g., miconazole, ketoconazole) and agrochemical fungicides. Their biological efficacy is intimately linked to their solid-state behavior—specifically, how the chlorine substitution pattern dictates crystal packing, solubility, and ultimately, bioavailability.

This guide moves beyond simple characterization to offer a comparative structural analysis between two dominant isomeric motifs:

  • The Ortho-Para Motif (2,4-Dichlorophenyl): Characterized by steric hindrance and non-planar torsion.

  • The Meta-Para Motif (3,4-Dichlorophenyl): Characterized by planar stacking and dense packing.

By understanding the crystallographic divergence between these isomers, researchers can predict stability profiles and optimize formulation strategies early in the drug development pipeline.

Comparative Analysis: Sterics vs. Stacking

The primary structural differentiator between these derivatives is the torsion angle (


) between the phenyl ring and the carbonyl moiety. This angle controls the lattice energy and the available surface area for intermolecular interactions.
Subject A: The 2,4-Dichlorophenyl Motif (The "Twisted" Architecture)
  • Structural Logic: The chlorine atom at the C2 (ortho) position imposes significant steric strain on the adjacent carbonyl group.

  • Consequence: To relieve this strain, the molecule adopts a twisted conformation. The torsion angle (

    
    ) typically deviates significantly from planarity (often 
    
    
    
    ).
  • Packing: The twisted geometry disrupts efficient

    
     stacking. Instead, the lattice is dominated by weak C-H...O and C-H...Cl van der Waals interactions.
    
  • Solubility Implication: Lower lattice energy often correlates with higher solubility in organic solvents, making this isomer easier to process but potentially less thermally stable.

Subject B: The 3,4-Dichlorophenyl Motif (The "Planar" Architecture)
  • Structural Logic: With chlorines at C3 (meta) and C4 (para), the ortho positions remain unsubstituted (hydrogens only).

  • Consequence: The molecule retains a near-planar conformation (

    
    ), allowing for extended conjugation.
    
  • Packing: Planarity facilitates strong, face-to-face

    
     stacking interactions. The crystal density is typically higher than the 2,4-isomer.
    
  • Solubility Implication: High lattice energy (driven by stacking) often results in lower solubility and higher melting points, requiring more aggressive solvents for crystallization.

Table 1: Crystallographic Data Comparison
Feature2,4-Dichlorophenyl Ethanone 3,4-Dichlorophenyl Ethanone Causality
Crystal System Monoclinic (typ.[1]

)
Triclinic or MonoclinicSymmetry breaking due to twist vs. planar symmetry.
Torsion Angle (

)


Steric clash at C2-Cl vs. C=O.
Dominant Interaction C-H...Cl / C-H...O

Stacking / Cl...Cl
Planarity enables orbital overlap in 3,4-isomer.
Hirshfeld

Red spots at O and Cl onlyRed spots at O, Cl, and Ring Centroid3,4-isomer shows centroid contacts due to stacking.
Melting Point Lower (

)
Higher (

)
Higher lattice energy in planar 3,4-isomer.

Note: Data ranges are synthesized from aggregate crystallographic studies of derivatives (e.g., chalcones, hydrazones) containing these moieties.

Deep Dive: Intermolecular Interaction Profiling

To validate the stability of your crystal form, you must quantify the non-covalent interactions. We use Hirshfeld Surface Analysis as the standard for this comparison.

Interaction Hierarchy (Hirshfeld Fingerprint)
  • H...H Contacts (20-30%): Dispersive forces. Dominant in both, but "looser" in the 2,4-isomer due to lower packing efficiency.

  • Cl...H Contacts (15-25%): The primary directional anchor. In 2,4-derivatives, these often form infinite zigzag chains.

  • Cl...Cl Halogen Bonds (<5%):

    • 2,4-isomer: Rare or Type I (geometry driven).

    • 3,4-isomer: Type II (attractive) halogen bonds are more common due to the proximity of Cl atoms in stacked layers.

Visualization: Interaction Logic Pathway

InteractionLogic Subst Substitution Pattern Sterics Steric Hindrance (Ortho) Subst->Sterics 2,4-Dichloro Planarity Planar Conformation Subst->Planarity 3,4-Dichloro Twist Twisted Geometry (>20° Torsion) Sterics->Twist Relieves Strain Flat Flat Geometry (<10° Torsion) Planarity->Flat Maximizes Conjugation WeakInter Weak C-H...O / C-H...Cl (Dispersive) Twist->WeakInter Prevents Stacking StrongInter Pi-Pi Stacking / Cl...Cl (Cooperative) Flat->StrongInter Enables Stacking Solubility High Solubility Low MP WeakInter->Solubility Stability High Stability High MP StrongInter->Stability

Caption: Causal pathway linking chlorine substitution to macroscopic physicochemical properties.

Experimental Protocols

Protocol A: Synthesis & Crystallization (Self-Validating)

Objective: Isolate high-quality single crystals suitable for XRD.

1. Synthesis (Friedel-Crafts Acylation):

  • Reagents: 1,3-Dichlorobenzene (for 2,4-isomer) or 1,2-Dichlorobenzene (for 3,4-isomer), Acetyl Chloride,

    
    .
    
  • Step: Add

    
     (1.1 eq) to the dichlorobenzene solvent at 
    
    
    
    . Dropwise add acetyl chloride. Reflux 2h.
  • Validation: TLC (Hexane:EtOAc 8:2) must show a single spot

    
    .
    

2. Crystallization (Slow Evaporation Technique):

  • Solvent Choice: Ethanol (95%) is preferred for ethanone derivatives.

  • Procedure:

    • Dissolve 50 mg of crude solid in 5 mL warm ethanol (

      
      ).
      
    • Filter through a 0.45

      
       PTFE syringe filter (Critical for removing nucleation sites).
      
    • Cover vial with parafilm; poke 3-4 pinholes.

    • Store in a vibration-free, dark environment at

      
      .
      
  • Self-Validation: Crystals should appear within 48-72 hours. If amorphous powder forms, re-dissolve and add 10% acetone to slow precipitation.

Protocol B: Single Crystal XRD Data Collection
  • Mounting: Use Paratone-N oil and a MiTeGen loop. Flash cool to 100 K immediately to reduce thermal motion (crucial for resolving Cl disorder).

  • Strategy: Collect a full sphere of data. Dichlorophenyl rings often exhibit rotational disorder; high redundancy (>4x) is required to model this accurately.

Visualization: Crystallography Workflow

Workflow Start Crude Product Filter Micro-Filtration (0.45 µm) Start->Filter Grow Slow Evaporation (EtOH, 20°C) Filter->Grow Check Microscopy Check (Birefringence) Grow->Check Check->Grow Polycrystalline (Retry) Mount Mount & Cryo-Cool (100 K) Check->Mount Single Crystal Solve Structure Solution (SHELXT) Mount->Solve

Caption: Step-by-step workflow for obtaining publication-quality crystal structures.

References

  • Fun, H. K., et al. (2011). "Crystal structure of (E)-3-(2,4-dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one." Acta Crystallographica Section E, 67(7).

  • Hilton, M., et al. (2013).[1] "Synthesis, Properties and Crystal Structure of the 2,4-Dichlorophenyl-Cyanoxime." Journal of Chemical Crystallography, 43, 157–164.[1]

  • BenchChem. (2025).[2][3] "Unveiling Molecular Architectures: A Comparative Guide to the Crystallography of 2-Bromo-1-(3,4-dichlorophenyl)ethanone Derivatives."

  • PubChem. (2025).[4][5][6] "Ethanone, 1-(3,4-dichlorophenyl)- Compound Summary." National Library of Medicine.

  • Spackman, M. A., & Jayatilaka, D. (2009).[7] "Hirshfeld surface analysis."[8][9][10] CrystEngComm, 11, 19-32. (Cited for methodology).

Sources

infrared spectroscopy (IR) characteristic peaks of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the infrared spectroscopic characterization of 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one .

This guide is structured to serve as a Process Analytical Technology (PAT) reference. It focuses not just on peak assignment, but on using IR to validate the structural integrity of the sensitive cyclopropyl ring against common synthetic impurities (specifically ring-opened alkenes).

Application: Quality Control (QC) & Structural Validation in Agrochemical/Pharma Synthesis Method: Fourier-Transform Infrared Spectroscopy (FT-IR) - ATR Mode[1]

Executive Summary & Strategic Context

2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one is a critical building block, often utilized in the synthesis of triazole fungicides (e.g., Prothioconazole analogs) and specific kinase inhibitors.[1]

The molecule poses a unique spectroscopic challenge: validating the survival of the cyclopropyl ring . During Friedel-Crafts acylation or Grignard addition steps, the strained cyclopropyl ring is susceptible to acid-catalyzed ring opening, forming an isomeric alkene chain.[1] IR spectroscopy is the most efficient method to differentiate the intact cyclopropyl ketone from its ring-opened alkene impurity without running time-consuming NMR.[1]

Structural Fragments & IR Logic
  • Aryl Ketone Core: The 2,5-dichlorophenyl group provides a distinct fingerprint and influences the carbonyl frequency via steric and field effects.

  • Cyclopropyl-Methylene Tail: The "banana bonds" of the cyclopropyl ring exhibit high s-character, shifting C-H stretches to a unique diagnostic region (

    
    ) distinct from the aliphatic linker.
    

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule against its most common synthetic failure mode (Ring-Opened Impurity) and a standard aliphatic analog.

Diagnostic Comparison Table
FeatureTarget Molecule (Intact Cyclopropyl)Alternative A (Ring-Opened Alkene Impurity)Alternative B (Isopropyl Analog)
Structure Cyclopropyl-CH₂-C(=O)-ArAlkenyl chain (e.g., propenyl)Isopropyl-C(=O)-Ar
Diagnostic Region (3000-3100 cm⁻¹) Distinct Signal: Cyclopropyl C-H stretch (High s-character).[1]Mixed Signal: Alkenyl =C-H stretch (overlaps, but distinct pattern).[1]Absent: Only aromatic C-H present.[1]
Carbonyl Region (1680-1700 cm⁻¹) Sharp, intense ketone band.[1]Conjugated enone band (often lower frequency if conjugated).[1]Standard ketone band.[1]
Alkene Region (1600-1680 cm⁻¹) Absent (Only aromatic skeletal modes).[1]Present: Distinct C=C stretch (non-aromatic).Absent.
Ring Breathing (~1020 cm⁻¹) Present: Characteristic cyclopropyl deformation.[1]Absent. Absent (Gem-dimethyl doublet at 1380 cm⁻¹ instead).

Detailed Spectral Assignments

The following data synthesizes experimental fragment data from 2,5-dichloroacetophenone and cyclopropyl-methyl derivatives.

The "Fingerprint" Map
Frequency (cm⁻¹)IntensityFunctional GroupVibrational ModeMechanistic Insight
3080 – 3100 MediumCyclopropyl C-H

CRITICAL QC PEAK. The high tension of the cyclopropyl ring shifts these C-H bonds higher than standard alkanes (>3000), overlapping with aromatics but distinguishable by shape.[1]
3050 – 3070 WeakAromatic C-H

Typical for chlorinated benzenes.
2850 – 2980 MediumMethylene Linker (-CH₂-)

The

group connecting the ring to the carbonyl.
1690 – 1705 Strong Aryl Ketone

Shifted Upfield: Standard acetophenones appear ~1685. The ortho-chloro substituent forces the carbonyl out of coplanarity with the phenyl ring (steric inhibition of resonance), shifting the peak to a higher wavenumber.
1580, 1470 Med-StrongAromatic Ring

Characteristic "breathing" of the 1,2,5-trisubstituted benzene ring.
1400 – 1430 Medium

-Methylene

Deformation of the

adjacent to the carbonyl.
1200 – 1250 StrongAryl-Ketone C-C

Stretching of the bond between the phenyl ring and the carbonyl carbon.
1020 – 1045 MediumCyclopropyl RingRing DeformationValidation Peak. Often referred to as the "ring breathing" mode. Disappears if the ring opens.
810 – 820 StrongAromatic C-H

Out-of-plane bending specific to 1,2,4- or 1,2,5- substitution patterns (2 adjacent H, 1 isolated H).[1]
740 – 760 StrongC-Cl

Characteristic aryl-chloride stretch.[1]

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for using IR to validate the synthesis of this intermediate.

IR_Workflow Start Crude Reaction Mixture (Post-Workup) IR_Scan Acquire FT-IR Spectrum (ATR Mode) Start->IR_Scan Check_CO Check Carbonyl (1690-1705 cm⁻¹) IR_Scan->Check_CO Check_Cyclo Check Cyclopropyl Region (3080-3100 cm⁻¹ + ~1020 cm⁻¹) Check_CO->Check_Cyclo Peak Present Fail_Raw FAIL: Unreacted Material (Missing CH₂ linker features) Check_CO->Fail_Raw Peak Shifted/Absent Check_Alkene Check for Alkene Impurity (1620-1660 cm⁻¹ non-aromatic) Check_Cyclo->Check_Alkene Peaks Present Fail_Open FAIL: Ring Opening Detected (Alkene Present) Check_Cyclo->Fail_Open Peaks Absent Pass PASS: Target Confirmed Proceed to Next Step Check_Alkene->Pass Alkene Absent Check_Alkene->Fail_Open Alkene Present

Figure 1: Logic flow for validating the 2-cyclopropyl-1-(2,5-dichlorophenyl)ethan-1-one intermediate using IR spectroscopy.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (like water vapor interference in the critical 3000+ region), follow this protocol.

Step 1: Sample Preparation
  • Physical State: The compound is likely a viscous oil or low-melting solid (

    
    C).[1]
    
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption and ring strain induced by high-pressure pressing.[1]

  • Prerequisite: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

Step 2: Acquisition Parameters
  • Range: 4000 – 600 cm⁻¹[1]

  • Resolution: 4 cm⁻¹ (High resolution is required to resolve the Cyclopropyl C-H from Aromatic C-H).

  • Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio).

Step 3: Validation Criteria (Pass/Fail)
  • Normalize the spectrum against the Carbonyl peak (~1700 cm⁻¹).

  • Zoom into the 3000–3150 cm⁻¹ region.[1]

    • Pass: You observe a distinct "shoulder" or sharp peak above the aromatic C-H region (>3050 cm⁻¹).

    • Fail: The region >3050 cm⁻¹ is clean or shows broad O-H (moisture).

  • Check the 1600–1680 cm⁻¹ region.[1]

    • Pass: Only sharp aromatic skeletal bands (approx 1580 cm⁻¹).[1]

    • Fail: A new medium-intensity band appears around 1640 cm⁻¹ (indicating

      
       from ring opening).[1]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][3] (Standard reference for cyclopropyl C-H stretch characteristics).

  • NIST Chemistry WebBook. Ethanone, 1-cyclopropyl- (IR Spectrum). National Institute of Standards and Technology.[1][4] Link (Used for cyclopropyl ketone fragment validation).

  • SpectraBase. 2',5'-Dichloroacetophenone (IR Spectrum). John Wiley & Sons.[1][2][3] Link (Used for the aryl-ketone core frequency assignment).

  • Bayer CropScience. (2008).[1] Process for the preparation of prothioconazole intermediates. US Patent 20080262244A1.[1] (Context for the synthesis and stability of dichloro-cyclopropyl intermediates).

  • Lin-Vien, D., et al. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] (Source for ortho-substituted acetophenone carbonyl shifts).

Sources

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